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lanthanum(III) borate

Cat. No.: B12058427
M. Wt: 197.72 g/mol
InChI Key: GJJSDZSDOYNJSW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Lanthanum Borate (B1201080) Research

The study of lanthanum(III) borates has a history spanning several decades, initially driven by interest in their fundamental structural and material properties. metu.edu.tr Early research often focused on synthesis through conventional methods such as solid-state reactions, where precursors like lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) were heated at high temperatures. metu.edu.trdergipark.org.tr For instance, studies in the 1970s determined the basic crystal structure of the low-temperature modification of lanthanum orthoborate (LaBO₃), identifying its aragonite-type structure. researchgate.netiucr.org However, these traditional synthesis routes often presented challenges, with reports indicating that heating stoichiometric mixtures of La₂O₃ and B₂O₃ under ambient pressure could fail to produce pure crystalline phases. nih.govfrontiersin.org

The evolution of this research field has been marked by the development of more sophisticated synthesis techniques aimed at overcoming these early challenges and exploring novel properties. Researchers have investigated various methods to gain better control over the purity, crystallinity, and morphology of lanthanum borates. These include:

Hydrothermal methods: Used to synthesize nanoparticle lanthanum borate, although this could result in an amorphous structure. dergipark.org.tr Another study successfully used a hydrothermal method combined with surface modification to create hydrophobic nanorods. ysxbcn.com

Microwave-assisted and sol-gel methods: Investigated as alternative routes to produce lanthanum orthoborate, sometimes using fuels like citric acid, glycine, and urea (B33335) to facilitate the reaction. metu.edu.tr

High-Pressure/High-Temperature (HPHT) Synthesis: This has become a vital alternative for creating pure crystalline phases and discovering new modifications. nih.govfrontiersin.org HPHT conditions have enabled the synthesis of novel structures like δ-La(BO₂)₃ and lanthanum hydroxyborate [La₂B₂O₅(OH)₂]. nih.govfrontiersin.orgresearchgate.netosti.gov

This progression from simple high-temperature reactions to advanced synthesis strategies has allowed for the creation of a diverse family of lanthanum borate compounds, including orthoborates (LaBO₃), metaborates (La(BO₂)₃), and more complex structures, each with unique characteristics. dergipark.org.tr

Significance of Lanthanum(III) Borates in Advanced Materials Science

Lanthanum(III) borates are significant in advanced materials science due to a unique combination of optical, chemical, and physical properties. mdpi.com These materials are noted for their high vacuum ultraviolet (VUV) transparency, large electronic band gaps, chemical stability, and high optical damage thresholds. dergipark.org.trresearchgate.net This suite of properties makes them highly versatile for a range of sophisticated applications.

A primary area of significance is in luminescent and photonic materials . Current time information in Bangalore, IN. When doped with rare-earth ions such as europium (Eu³⁺) and dysprosium (Dy³⁺), lanthanum borates become efficient phosphors. mdpi.comsigmaaldrich.com The LaBO₃ host lattice facilitates effective energy transfer to the dopant ions, resulting in stable, high-intensity luminescence with narrow emission bands. mdpi.commdpi.com This has led to their use and investigation in:

Plasma Display Panels (PDPs) . dergipark.org.tr

Light-Emitting Diodes (LEDs) . mdpi.com

Advanced fluorescent sensors , including innovative platforms that utilize smartphone cameras for real-time spectral analysis and contactless interrogation in fields like healthcare and environmental monitoring. mdpi.com

Furthermore, their optical properties make them promising for applications in the deep-ultraviolet (DUV) spectrum . nih.govfrontiersin.org The discovery of novel high-pressure phases like lanthanum hydroxyborate with a wide band gap highlights their potential as DUV birefringent materials, which are critical components in various optical systems. nih.govfrontiersin.org

Beyond optics, lanthanum borates have been explored in other areas. Their excellent tribological properties have led to their use as nanoscale lubricant additives, where they can significantly improve the anti-wear and friction-reducing capabilities of oils. ysxbcn.com They are also used as catalyst supports, benefiting from their good mechanical properties. researchgate.net

Overview of Current Research Landscape and Key Challenges

The current research landscape for lanthanum(III) borates is focused on synthesizing novel structures with tailored properties and exploring new, technologically relevant applications. A major thrust of modern research is the use of extreme conditions to access new materials. For example, high-pressure/high-temperature (HPHT) synthesis in diamond anvil cells has been used to create previously unknown compounds like lanthanum hydroxyborate [La₂B₂O₅(OH)₂] at pressures up to 30 GPa. nih.govfrontiersin.org This research has revealed new structures with unique features, such as isolated planar BO₃ groups instead of the BO₄ tetrahedra that typically form under high pressure. nih.govfrontiersin.org

Another key area of current investigation is the fabrication and characterization of nanostructured lanthanum borates . Researchers are developing methods to synthesize nanowires and nanorods with controlled morphology, such as uniform diameters of around 15-50 nm. ysxbcn.comresearchgate.net These nanomaterials are being explored for applications ranging from lubricant additives to components in electronic devices. ysxbcn.comresearchgate.net Concurrently, there is a strong focus on enhancing the luminescent properties of lanthanum borates by co-doping with multiple rare-earth ions to achieve higher efficiency and specific emission colors for advanced sensor and display technologies. mdpi.com

Despite significant progress, several key challenges remain in the field:

Achieving Phase Purity: The synthesis of pure, single-phase lanthanum borate compounds remains a significant hurdle. Simple solid-state reactions often result in mixed phases, necessitating more complex and costly synthesis routes like HPHT to achieve purity. dergipark.org.trnih.govfrontiersin.org

Improving Luminescent Efficiency: While doped lanthanum borates are effective phosphors, a continuing challenge is to further improve their luminescent efficiency to meet the demands of next-generation displays and sensors. mdpi.com

Morphology Control: For nanomaterials, controlling the size, shape, and preventing the agglomeration of particles is crucial for many applications. metu.edu.tr While methods to create nanorods and nanowires exist, achieving consistent and scalable production remains an active area of research. ysxbcn.comresearchgate.net

Structural Understanding: The relationship between the atomic structure of complex borate glasses and their properties is still being unraveled. Advanced computational techniques, such as ab initio molecular dynamics, are being employed to model the formation of these glasses and understand the role of lanthanum as a network modifier. acs.org

Data Tables

Table 1: Crystallographic Data of Selected Lanthanum(III) Borate Compounds

Compound/PhaseChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)Reference
Lanthanum Orthoborate (LT-LaBO₃)LaBO₃OrthorhombicPnma (62)a = 5.8744, b = 5.1087, c = 8.2581 dergipark.org.triucr.org
δ-Lanthanum Metaborate (B1245444)δ-La(BO₂)₃MonoclinicP2₁/ca = 4.241, b = 11.712, c = 7.311, β = 91.2° researchgate.net
Lanthanum HydroxyborateLa₂B₂O₅(OH)₂TrigonalP-3c1a = 6.555, c = 17.485 nih.govfrontiersin.org
LaZnB₅O₁₀LaZnB₅O₁₀MonoclinicP2₁/na = 6.505, b = 7.788, c = 13.565, β = 91.5° researchgate.net

Table 2: Luminescent Properties of Rare-Earth-Doped this compound

Host MaterialDopant Ion(s)Excitation Wavelength (nm)Major Emission Peaks (nm)Application/SignificanceReference
LaBO₃Eu³⁺284, 395592 (orange), 615 (red)Strong red/orange luminescence for phosphors and markers. mdpi.commdpi.com
LaBO₃Dy³⁺352470, 575Yellow emission, with intensity dependent on dopant concentration. mdpi.comresearchgate.net
LaBO₃Eu³⁺, Dy³⁺290591, 615, 683, 701Co-doping to achieve highly efficient, broad-spectrum luminescence. mdpi.com
LaBO₃Gd³⁺, Eu³⁺~275 (Gd³⁺), 260 (CT)613 (red)Energy transfer from Gd³⁺ to Eu³⁺ enhances red emission. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BLaO3 B12058427 lanthanum(III) borate

Properties

Molecular Formula

BLaO3

Molecular Weight

197.72 g/mol

IUPAC Name

lanthanum(3+);borate

InChI

InChI=1S/BO3.La/c2-1(3)4;/q-3;+3

InChI Key

GJJSDZSDOYNJSW-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].[La+3]

Origin of Product

United States

Synthetic Methodologies for Lanthanum Iii Borate Compounds

High-Pressure/High-Temperature (HPHT) Synthesis Techniques

High-pressure/high-temperature (HPHT) synthesis is a powerful tool for creating novel materials with unique crystal structures and properties that are often inaccessible under ambient conditions. sci-hub.se This approach has been successfully employed to synthesize various lanthanum borate (B1201080) compounds, including high-pressure modifications of known phases. sci-hub.senih.gov

The diamond anvil cell (DAC) is a specialized device capable of generating extremely high pressures, making it suitable for the synthesis of novel high-pressure phases of materials. mdpi.com In the context of lanthanum borate synthesis, the DAC has been instrumental in the formation of lanthanum hydroxyborate (La₂B₂O₅(OH)₂). mdpi.comnih.govx-mol.com This compound was synthesized from a mixture of partially hydrolyzed lanthanum and boron oxide under conditions of 30 GPa and approximately 2,400 K. mdpi.comnih.govx-mol.com

The synthesis process within the DAC involves the partial decomposition of lanthanum hydroxide (B78521) (La(OH)₃) to lanthanum oxide (La₂O₃) and water upon laser heating, while boron oxide melts and dissolves the lanthanum compounds, leading to the formation of the new borate phase. sci-hub.senih.gov The resulting lanthanum hydroxyborate possesses a three-dimensional structure with discrete planar BO₃ groups. mdpi.comnih.govx-mol.com

The multianvil press is another critical piece of equipment for HPHT synthesis, allowing for the generation of high pressures and temperatures over larger sample volumes compared to the DAC. researchgate.net This technique has been utilized to synthesize lanthanum(III)-decaborate (La₄B₁₀O₂₁), a compound that could not be formed under ambient pressure conditions. nih.govdergipark.org.tr The synthesis was achieved at a pressure of 2.6 GPa and a temperature of 750 °C in a Walker-type multianvil apparatus. dergipark.org.tr

Similarly, the rare-earth fluoride (B91410) borate LaB₂O₄F was synthesized at 1.1 GPa and 1300 °C using a Walker-type multianvil press, starting from lanthanum oxide, lanthanum fluoride, and boron oxide. ingentaconnect.com Multianvil presses are also employed in the synthesis of other complex borates, such as the lanthanoid zinc borates Ln₂Zn(B₂O₅)₂ (where Ln can be various lanthanides), highlighting the versatility of this apparatus in exploring new borate chemistries. inoe.ro

Extreme pressure and temperature conditions have a profound effect on the phase formation and crystal structure of lanthanum borates. A general trend observed in high-pressure borate synthesis is the transformation of trigonal-planar BO₃ groups into tetrahedral BO₄ groups at pressures exceeding 10 GPa. sci-hub.senih.gov However, some lanthanum borates, such as the high-pressure modification of lanthanum hydroxyborate synthesized at 30 GPa, retain the planar BO₃ units, indicating exceptional structural stability. mdpi.comnih.govx-mol.com

High pressure can also lead to the formation of different polymorphs. For instance, besides the ambient pressure phases of LaBO₃ and LaB₃O₆, high-pressure modifications known as γ-LaB₃O₆ and δ-LaB₃O₆ have been synthesized. nih.gov The application of high pressure also influences the coordination environment of the lanthanum ions. In La₄B₁₀O₂₁, synthesized under high pressure, there are four crystallographically distinct lanthanum ions with coordination numbers of 10, 11, and 12. nih.govdergipark.org.tr Similarly, in the high-pressure phase of lanthanum hydroxyborate, the lanthanum ions exhibit coordination numbers of 9, 10, and 12. mdpi.comnih.govx-mol.com

HPHT Synthesis Conditions and Resulting Lanthanum Borate Phases
CompoundSynthesis MethodPressure (GPa)Temperature (°C)Key Structural Features
Lanthanum Hydroxyborate (La₂B₂O₅(OH)₂)Diamond Anvil Cell (DAC)30~2127Discrete planar BO₃ groups; La coordination of 9, 10, 12. mdpi.comnih.govx-mol.com
Lanthanum(III)-decaborate (La₄B₁₀O₂₁)Multianvil Apparatus2.6750Contains [BO₄]⁵⁻ tetrahedra and [BO₃]³⁻ groups; La coordination of 10, 11, 12. dergipark.org.tr
Lanthanum Fluoride Borate (LaB₂O₄F)Multianvil Apparatus1.11300Chains of corner-sharing [BO₃]³⁻ groups; 9+1 coordinated La. ingentaconnect.com

Solid-State Reaction Approaches

Solid-state reaction is a conventional and widely used method for the synthesis of lanthanum borate compounds, involving the high-temperature reaction of solid precursors. smolecule.com This method is valued for its simplicity and scalability in producing polycrystalline materials.

The conventional solid-state synthesis of lanthanum borates typically involves the intimate mixing of lanthanum oxide (La₂O₃) and a boron source, most commonly boric acid (H₃BO₃) or boron oxide (B₂O₃). dergipark.org.tr The powdered reactants are ground together, often pelletized, and then subjected to high temperatures in a furnace for extended periods to facilitate the reaction and crystallization of the desired product. dergipark.org.tr For example, LaBO₃ phosphors doped with dysprosium have been successfully synthesized using this method. nih.gov

The synthesis of various lanthanum borate phases, including La₃BO₆, LaBO₃, and La(BO₂)₃, has been achieved through solid-state reactions by adjusting the reaction parameters. x-mol.comdergipark.org.tringentaconnect.com The process often requires calcination at temperatures ranging from 500°C to over 1000°C for several hours. mdpi.comdergipark.org.tr One study detailed heating the reactant mixture up to 1050°C for 6 hours in porcelain crucibles to produce luminescent lanthanum borates. mdpi.com

The stoichiometry of the final lanthanum borate product is highly dependent on the initial molar ratio of the reactants and the calcination conditions. Research has shown that by systematically varying the molar ratio of the lanthanum source (La₂O₃) to the boron source (H₃BO₃), different phases of lanthanum borate can be selectively synthesized. dergipark.org.tringentaconnect.com

One detailed study investigated the reaction between La₂O₃ and H₃BO₃ with La:B molar ratios ranging from 3:1 to 1:6. dergipark.org.tringentaconnect.com The reactions were carried out at temperatures between 500°C and 700°C for a fixed duration of 4 hours. dergipark.org.tringentaconnect.com This systematic variation allowed for the formation of La₃BO₆, LaBO₃, and La(BO₂)₃, with the LaBO₃ phase being the major product under several of the tested conditions. dergipark.org.tringentaconnect.com Specifically, pure LaBO₃ phases were obtained at molar ratios of La₂O₃ to H₃BO₃ from 1:3 to 1:6. dergipark.org.tr Another study on doped lanthanum borates used a heating temperature of 1050°C for 6 hours to achieve the desired crystalline phase. mdpi.com The optimization of these parameters is crucial for obtaining phase-pure materials with desired properties.

Effect of Reactant Molar Ratio on Lanthanum Borate Phase Formation via Solid-State Reaction
La₂O₃:H₃BO₃ Molar RatioReaction Temperature (°C)Reaction Time (h)Observed Lanthanum Borate Phases
3:1 to 1:6500 - 7004La₃BO₆, LaBO₃, La(BO₂)₃ (LaBO₃ as major phase). dergipark.org.tringentaconnect.com
1:3 to 1:6500 - 7004Pure LaBO₃. dergipark.org.tr
Stoichiometric (for LaBO₃)10506Crystalline doped LaBO₃. mdpi.com

Low-Temperature Solid-State Synthesis Innovations

While conventional solid-state reactions require high temperatures, leading to energy inefficiency, recent research has focused on developing lanthanum borate synthesis routes at significantly lower temperatures. dergipark.org.tr These methods offer advantages in terms of energy savings and potentially provide better control over the product's properties. dergipark.org.tr

One innovative approach involves the reaction of lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) at temperatures between 500°C and 700°C for a fixed duration of 4 hours. dergipark.org.tr This is considerably lower than traditional methods that can require temperatures upwards of 1100°C. dergipark.org.tr Studies have shown that by varying the molar ratio of the reactants, different phases of lanthanum borate can be selectively synthesized. dergipark.org.tr For instance, at 700°C, pure LaBO₃ was successfully formed using La₂O₃:H₃BO₃ molar ratios from 1:3 to 1:6. dergipark.org.tr Another low-temperature solid-state method involves a reduction reaction where lanthanum borate (LaBO₃) is formed as an intermediary product alongside magnesium oxide and magnesium borate when a mixture of lanthanum oxide, boron trioxide, and magnesium is sintered at temperatures ranging from 500 to 900°C. researchgate.net

Additionally, the synthesis of LaBO₃ from an amorphous precursor state, prepared by co-precipitation of REM nitrates with boric acid, represents another advanced low-temperature route. researchgate.net The crystallization and phase formation in this method proceed through a different sequence and at lower temperatures compared to the synthesis from a simple mixture of oxide micropowders. researchgate.net

Table 1: Low-Temperature Solid-State Synthesis of Lanthanum Borates dergipark.org.tr
La₂O₃:H₃BO₃ Molar RatioReaction Temperature (°C)Resulting Phases ObservedReaction Yield (%) at 700°C
1:2700LaBO₃ (major), La(BO₂)₃ (minor)98.54 ± 0.21
1:3700Pure LaBO₃96.88 ± 0.35
1:4700Pure LaBO₃89.65 ± 0.25
1:6700Pure LaBO₃76.60 ± 0.42

Solution-Based Growth Methods for Lanthanum(III) Borate Crystals

Solution-based methods are paramount for growing high-quality single crystals of lanthanum borate, which are essential for optical and laser applications. These techniques involve dissolving the constituent components in a solvent or flux at high temperatures, followed by controlled cooling to induce crystallization.

The melt-quenching technique is a well-established method for producing amorphous glasses, which can subsequently be heat-treated to form crystalline materials. This route is widely used for preparing lanthanum-containing borate glasses. chalcogen.roresearchgate.net The process involves melting a homogenous mixture of raw materials, such as lanthanum oxide (La₂O₃), boric acid (H₃BO₃) or boron trioxide (B₂O₃), and other metal oxides like zinc oxide (ZnO), at high temperatures, typically ranging from 1150°C to 1350°C. chalcogen.rodoi.org The molten liquid is then rapidly cooled, or "quenched," to prevent crystallization, resulting in a vitreous solid. doi.org For example, lanthanum-doped zinc borate glasses with the formula (60-m)B₂O₃–40ZnO–mLa₂O₃ have been synthesized by melting the components at 1350°C for one hour followed by quenching and annealing. chalcogen.ro This technique allows for the incorporation of high concentrations of lanthanum into the glass matrix, which acts as a network modifier. chalcogen.roresearchgate.net

Due to the high melting points of rare earth borates, the flux growth method is one of the most widely used techniques for obtaining high-quality single crystals at temperatures below their melting point. researchgate.net This method involves dissolving the solute (lanthanum borate precursors) in a low-melting-point solvent, known as a flux. The crystal growth is then initiated by slowly cooling the saturated solution.

A variety of flux systems have been successfully employed for the growth of lanthanum borate and its complex derivatives. Early work utilized fluxes such as B₂O₃–PbO and B₂O₃–PbO–PbF₂. researchgate.net More recent and efficient flux systems have been developed to lower the growth temperature and reduce melt viscosity. researchgate.net A notable example is the 0.59LiBO₂ ⋅ 0.41LiF solvent, which enables the growth of LaBO₃ crystals at temperatures below 1000°C and offers a significantly higher solubility for LaBO₃ (35 wt% at 900°C) compared to previously used fluxes. researchgate.net

For complex borates, such as lanthanum calcium borate (La₂CaB₁₀O₁₉), a CaO–Li₂O–B₂O₃ flux system has been proven effective. researchgate.netresearching.cn This system offers advantages like lower growth temperatures and reduced incorporation of flux inclusions compared to self-flux methods. researchgate.net Similarly, sodium-containing complex lanthanum borates like Na₃La₂(BO₃)₃ and Na₃La₉O₃(BO₃)₈ have been grown using fluxes containing Na₂CO₃, H₃BO₃, and NaF. oup.comdoi.org

Table 2: Examples of Flux Systems for Lanthanum Borate Crystal Growth
CrystalFlux SystemGrowth TemperatureReference
LaBO₃LiBO₂–LiF< 1000°C researchgate.net
LaBO₃BaB₂O₄–NaBO₂≤ 1000°C researchgate.net
La₂CaB₁₀O₁₉CaO–Li₂O–B₂O₃~1020°C researchgate.netresearching.cn
Na₃La₂(BO₃)₃Na₂CO₃–H₃BO₃–NaF1000–1030°C oup.com

The slow evaporation technique is a solution-based method typically conducted at or near room temperature, making it suitable for growing crystals of thermally sensitive materials, particularly hydrated compounds. While not applicable for the direct synthesis of anhydrous LaBO₃, this method has been successfully used to grow single crystals of lanthanum-doped borate compounds from aqueous solutions. asianpubs.orgresearchgate.net

A prominent example is the growth of pure and lanthanum-doped ammonium (B1175870) pentaborate (NH₄[H₄B₅O₆(OH)₄]·2H₂O) crystals. asianpubs.orgresearchgate.net The synthesis involves dissolving stoichiometric amounts of ammonium carbonate and boric acid in deionized water. asianpubs.org For doped crystals, a small mole percentage of a lanthanum salt is added to the solution. asianpubs.org The solution is then allowed to evaporate slowly over an extended period, typically 45 to 60 days. asianpubs.org This gradual evaporation increases the solute concentration, leading to spontaneous nucleation and the growth of bulk single crystals. asianpubs.org It has been observed that the presence of La³⁺ ions can increase the dimensions of the grown crystals. asianpubs.org

The Czochralski method, a crystal pulling technique, is a cornerstone for producing large, high-quality single crystals of congruently melting materials. journal-spqeo.org.ua This method has been successfully adapted for growing various complex lanthanum borate single crystals, which are valuable for laser and nonlinear optical applications. researchgate.netdaneshyari.commdpi.com

The process begins with melting the polycrystalline source material in a crucible, typically made of platinum or iridium, at a temperature just above its melting point. daneshyari.commdpi.com A seed crystal is then lowered to touch the melt surface, and while being slowly pulled upwards and rotated, it extracts material from the melt which then solidifies to form a large single crystal boule. daneshyari.com

This technique has been used to grow crystals such as neodymium-doped lanthanum calcium borate (Nd:La₂CaB₁₀O₁₉) and neodymium-doped La₀.₆₄Gd₀.₄₁Sc₂.₉₅(BO₃)₄ (Nd:LGSB). daneshyari.commdpi.com For Nd:LGSB, the growth was performed from an iridium crucible under a nitrogen atmosphere, with melt temperatures between 1480°C and 1510°C, a pulling rate of 2 mm/h, and a rotation rate of 8 to 10 rpm. mdpi.com Similarly, Nd:La₂CaB₁₀O₁₉ crystals were grown from a platinum crucible using a platinum wire as a seed, with the melt homogenized at around 1080°C before pulling. daneshyari.com

Auto Combustion Synthesis Routes

Auto combustion synthesis, also known as solution combustion synthesis, is a rapid, energy-efficient, and effective method for producing fine, homogenous ceramic powders. researchgate.net The technique relies on a self-sustaining, exothermic redox reaction between an oxidizer (typically metal nitrates) and an organic fuel (such as urea (B33335), citric acid, or glycine). smolecule.comrsc.org

In the synthesis of lanthanum borate, lanthanum nitrate (B79036) [La(NO₃)₃·6H₂O] serves as the lanthanum source and oxidizer. smolecule.comrsc.org It is dissolved in water along with a boron source (e.g., boric acid or borax) and a fuel like citric acid or urea. smolecule.comrsc.org The solution is heated, typically between 200-300°C, to evaporate excess water and form a viscous gel. rsc.orgpreprints.org Upon further heating, the gel spontaneously ignites, and the combustion reaction proceeds rapidly, yielding a voluminous, fluffy powder. smolecule.compreprints.org This powder is often subsequently calcined at a higher temperature (e.g., 500-600°C) to remove any residual carbon and improve crystallinity. smolecule.comrsc.org This method has been used to produce LaBO₃ nanoparticles and lanthanum-doped zinc borate. smolecule.comrsc.org For example, LaBO₃ nanoparticles with an average crystallite size of 42 nm were synthesized via an exothermic reaction at 600°C using lanthanum nitrate, boric acid, and urea. smolecule.com

Hydrothermal Synthesis Pathways for Lanthanum(III) Borates

Hydrothermal synthesis is a versatile method that utilizes water as a solvent under conditions of high temperature and pressure to facilitate chemical reactions and crystallize materials. This technique offers distinct advantages for producing lanthanum borates, including the ability to generate various morphologies and metastable phases. smolecule.com

The reaction conditions are highly tunable and play a critical role in determining the final product's characteristics. For instance, LaBO₃ nanorods have been successfully synthesized using an oxide-hydrothermal method at a relatively low temperature of 200°C over 24 hours. dergipark.org.tr In other studies, nanoparticle lanthanum borate with particle sizes between 20-40 nm has been produced, although the resulting material was amorphous in structure. dergipark.org.tr

Extreme conditions can be employed to access novel compositions and structures. The application of high pressure (4 GPa) and high temperature (800°C) has been shown to stabilize unique, metastable La-B-O phases with layered architectures. smolecule.com In a notable example of high-pressure/high-temperature (HPHT) synthesis, a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, was formed by reacting partially hydrolyzed lanthanum with boron oxide in a diamond anvil cell at 30 GPa and approximately 2,400 K. frontiersin.orgnih.govnih.gov

Control over the final morphology of the lanthanum borate is a key feature of the hydrothermal method. By adjusting parameters such as pH and introducing additives like oleic acid or ionic liquids, the nanostructure can be directed to form flakes, wires, or spheres. google.com A patented method details how varying these conditions within a reaction system of lanthanum nitrate and borax (B76245) at 110-160°C for 10-24 hours allows for this morphological control. google.com

ParameterConditionResulting ProductReference
Method Oxide-HydrothermalLaBO₃ nanorods dergipark.org.tr
Temperature 200°CLaBO₃ nanorods dergipark.org.tr
Duration 24 hoursLaBO₃ nanorods dergipark.org.tr
Method HydrothermalAmorphous nanoparticles (20-40 nm) dergipark.org.tr
Method HPHT HydrothermalMetastable La-B-O phases smolecule.com
Pressure 4 GPaMetastable La-B-O phases smolecule.com
Temperature 800°CMetastable La-B-O phases smolecule.com
Method HPHT in Diamond Anvil CellLa₂B₂O₅(OH)₂ frontiersin.orgnih.gov
Pressure 30 GPaLa₂B₂O₅(OH)₂ frontiersin.orgnih.gov
Temperature ~2,400 KLa₂B₂O₅(OH)₂ frontiersin.orgnih.gov
Method Hydrothermal with additivesFlakes, wires, or spheres google.com
Temperature 110-160°CFlakes, wires, or spheres google.com
Additives Oleic acid, ionic liquid, pH adjustmentMorphological control google.com

Mechanochemical Synthesis Approaches for Lanthanum Borate Precursors

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. This approach can be used to create precursors for lanthanum borates, often at room temperature, which can then be transformed into the desired final product with subsequent heat treatment.

One successful approach involves the mechanochemical activation of lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) precursors. After milling, the activated mixture is annealed at 700°C, a temperature lower than those typically required for conventional solid-state reactions, to yield LaBO₃ with a phase purity of 98%. smolecule.com The kinetics of this reaction have been described by the Johnson-Mehl-Avrami model, which suggests a diffusion-controlled growth mechanism. smolecule.com

This method is also employed to synthesize precursors for other related compounds, such as lanthanum hexaboride (LaB₆). A room-temperature mechanochemical route has been developed to produce LaB₆ powders from La₂O₃ and boron trioxide (B₂O₃), using calcium as a reducing agent. jst.go.jp The high-energy milling process facilitates the reaction, though it can also produce unwanted intermediate phases like calcium borate (Ca₃(BO₃)₂). These byproducts are typically removed in a subsequent step, such as selective acid leaching, to isolate the desired lanthanum-containing product. jst.go.jp

PrecursorsMethodConditionsResultReference
La₂O₃, H₃BO₃Mechanochemical activation + AnnealingAnneal at 700°C98% phase-pure LaBO₃ smolecule.com
La₂O₃, B₂O₃, CaMechanochemical reduction + LeachingRoom temperature milling, HCl leachingNanosized LaB₆ powders jst.go.jp

Control of Phase Purity and Crystallinity in Lanthanum Borate Synthesis

Achieving high phase purity and good crystallinity is paramount for obtaining lanthanum borates with consistent and desirable properties. Several factors during synthesis must be carefully controlled to prevent the formation of mixed phases and amorphous material.

Conventional solid-state synthesis, which involves heating stoichiometric mixtures of lanthanum oxide and boron oxide, often struggles to produce pure crystalline phases, especially at lower temperatures. frontiersin.orgnih.gov For example, reacting La₂O₃ and H₃BO₃ below 750°C can result in a mixture of different lanthanum borate phases (H-LaBO₃, LaBO₃) along with unreacted La₂O₃. dergipark.org.tr

To overcome these limitations, several strategies are employed:

Molar Ratio of Reactants: The stoichiometry of the starting materials is a critical variable. The molar ratio of the lanthanum source (e.g., La₂O₃) to the boron source (e.g., H₃BO₃) can be adjusted to target specific phases, such as La₃BO₆, LaBO₃, or La(BO₂)₃. dergipark.org.trresearchgate.net Using an excess of the boron source, often boric acid, is a common tactic to ensure the complete conversion of the lanthanum precursor. dergipark.org.trmdpi.com

Reaction Temperature and Time: The calcination or annealing temperature and duration significantly influence the final product's crystallinity and phase composition. researchgate.net Higher temperatures, often in the range of 900°C to 1100°C, are frequently used in solid-state and combustion methods to promote the formation of a stable, well-defined crystalline structure. dergipark.org.trmetu.edu.tr For instance, microwave-assisted combustion methods may require a post-synthesis heating step at 950°C for 2 hours to achieve the desired crystalline LaBO₃. metu.edu.tr

Synthesis Method: The choice of synthesis route is fundamental. As discussed, methods like mechanochemical activation followed by annealing can yield high phase purity at reduced temperatures. smolecule.com Solution-based methods like hydrothermal synthesis allow for control through chemical means, such as adjusting the pH or using additives to guide the crystallization process. google.com Similarly, in solution combustion synthesis, the type of fuel used (e.g., urea, glycine) can impact the characteristics of the resulting nanoparticles. smolecule.commetu.edu.tr

FactorParameter/MethodEffectReference
Reactant Ratio La₂O₃:H₃BO₃Determines the resulting borate phase (e.g., La₃BO₆, LaBO₃, La(BO₂)₃) dergipark.org.trresearchgate.net
Temperature Solid-state reaction < 750°CFormation of mixed phases (H-LaBO₃, LaBO₃, La₂O₃) dergipark.org.tr
Temperature Annealing at 700°C (post-mechanochemistry)98% phase-pure LaBO₃ smolecule.com
Temperature Post-combustion heating at 950°CImproved crystallinity metu.edu.tr
Additives Oleic acid, ionic liquids (hydrothermal)Control of morphology and crystallinity google.com
Synthesis Method Simple solid-state heatingOften fails to produce pure crystalline phases frontiersin.orgnih.gov
Fuel Choice Urea, glycine, acetamide (B32628) (combustion)Influences final product characteristics smolecule.commetu.edu.tr

Advanced Structural Elucidation of Lanthanum Iii Borate Systems

Single-Crystal X-ray Diffraction (SC-XRD) Studies

SC-XRD analysis has been instrumental in characterizing various polymorphs and compositions within the lanthanum borate (B1201080) family, revealing a diversity of crystal structures.

The structural analysis of lanthanum borates has identified several crystal systems and space groups, depending on the specific composition and synthesis conditions.

Orthorhombic (Pnma): The low-temperature modification of lanthanum orthoborate (LaBO₃) crystallizes in the orthorhombic space group Pnma. smolecule.comosti.gov This structure is isostructural with aragonite. smolecule.com Another lanthanum borate, LaB₂O₄F, also adopts an orthorhombic system, but with the space group Pbca. znaturforsch.com

Monoclinic (P2₁/n, P2₁/m, P2₁): A monoclinic polymorph of LaBO₃ has been identified with the space group P2₁/m. osti.govmaterialsproject.org Furthermore, high-pressure synthesis has yielded La₄B₁₀O₂₁, which crystallizes in the monoclinic space group P2₁/n. researchgate.net Another high-pressure phase, La₃B₆O₁₃(OH), adopts the acentric monoclinic space group P2₁. d-nb.info Lanthanum(III) borate bromide (La₅Br(BO₃)₄) has been found to crystallize in the P2₁/n space group. crystallography.net

Trigonal (P-3c1): Under high-pressure and high-temperature conditions (30 GPa and ~2,400 K), a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, was synthesized, crystallizing in the trigonal space group P-3c1. nih.govresearchgate.netosti.gov

Detailed refinement of SC-XRD data allows for the precise determination of lattice parameters and atomic coordinates, providing a quantitative description of the crystal structure.

For the orthorhombic Pnma phase of LaBO₃, the lattice parameters have been reported as a = 5.8744(3) Å, b = 5.1087(3) Å, and c = 8.2581(5) Å, with a unit cell volume of 247.83(2) ų. smolecule.com Another study on a Pnma phase reported a = 5.12 Å, b = 5.85 Å, and c = 8.25 Å. materialsproject.org

The monoclinic P2₁/m phase of LaBO₃ exhibits lattice parameters of a = 5.131 Å, b = 4.188 Å, and c = 6.428 Å. materialsproject.org For the high-pressure monoclinic La₄B₁₀O₂₁ (P2₁/n), the lattice parameters are a = 716.7(2) pm, b = 1971.5(4) pm, c = 958.3(2) pm, and β = 93.7(1)°. researchgate.net The acentric monoclinic La₃B₆O₁₃(OH) (P2₁) has lattice parameters of a = 4.785(2) Å, b = 12.880(4) Å, c = 7.433(3) Å, and β = 90.36(10)°. d-nb.info

In the high-pressure trigonal phase of La₂B₂O₅(OH)₂ (P-3c1), the lattice parameters are a = 6.555(2) Å and c = 17.485(8) Å. nih.govresearchgate.netosti.gov

The refinement process also yields the precise atomic positions for lanthanum, boron, and oxygen atoms within the unit cell, which are crucial for subsequent structural analysis. researchgate.net

Interactive Table: Lattice Parameters of Lanthanum Borate Systems

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Ref.
LaBO₃ (low-temp)OrthorhombicPnma5.8744(3)5.1087(3)8.2581(5)909090247.83(2) smolecule.com
LaBO₃OrthorhombicPnma5.125.858.25909090247.05 materialsproject.org
LaBO₃MonoclinicP2₁/m5.1314.1886.4289090.36(10)90- materialsproject.org
La₄B₁₀O₂₁MonoclinicP2₁/n7.167(2)19.715(4)9.583(2)9093.7(1)90- researchgate.net
La₃B₆O₁₃(OH)MonoclinicP2₁4.785(2)12.880(4)7.433(3)9090.36(10)90458.13(3) d-nb.info
La₂B₂O₅(OH)₂TrigonalP-3c16.555(2)6.555(2)17.485(8)9090120- nih.govresearchgate.net
LaB₂O₄FOrthorhombicPbca8.2493(9)12.6464(6)7.3301(5)909090764.7(2) znaturforsch.com

The coordination environment of the lanthanum ion (La³⁺) is a key feature of these structures. In many lanthanum borates, the La³⁺ ion exhibits high coordination numbers.

In the orthorhombic Pnma phase of LaBO₃, the La³⁺ ion is in a 9-coordinate geometry, bonded to nine oxygen atoms. osti.govmaterialsproject.org The La-O bond distances in this phase range from 2.44 Å to 2.75 Å. smolecule.comosti.gov The average La-O distance is reported to be 2.593 Å. smolecule.com

High-pressure synthesis can lead to more complex coordination environments. For instance, in the high-pressure phase of La₂B₂O₅(OH)₂, there are three crystallographically distinct La³⁺ ions with coordination numbers of 9, 10, and 12. nih.govresearchgate.netosti.gov The La-O distances in this structure are slightly compressed, ranging from 2.27(2) Å to 2.614(12) Å. frontiersin.org Similarly, in La₄B₁₀O₂₁, there are four unique lanthanum ions, with two being 10-coordinate, one 11-coordinate, and the fourth 12-coordinate. researchgate.net In La₃B₆O₁₃(OH), two of the three independent La³⁺ cations are nine-fold coordinated by oxygen, while the third is ten-fold coordinated. d-nb.info

The arrangement of boron and oxygen atoms forms the backbone of the borate framework, which can consist of isolated or polymerized units.

In many lanthanum borate structures, boron atoms are found in a trigonal-planar coordination, forming [BO₃]³⁻ groups. smolecule.com In the orthorhombic Pnma phase of LaBO₃, boron is bonded to three oxygen atoms in a trigonal planar geometry. osti.govmaterialsproject.org The B-O bond lengths are around 1.37 Å and 1.38 Å. materialsproject.org The average B-O distance in this phase is 1.373 Å. smolecule.com

Notably, even under high pressure, some lanthanum borates retain this trigonal coordination. The high-pressure phase La₂B₂O₅(OH)₂ consists of discrete, planar BO₃ groups. nih.govresearchgate.netosti.gov This is unusual, as trigonal-planar BO₃ groups typically transform to tetrahedral BO₄ units at pressures above 10 GPa. nih.govfrontiersin.orgznaturforsch.com The B-O bond lengths in this high-pressure phase range from 1.26(2) to 1.321(15) Å, which is a compression compared to ambient pressure structures. smolecule.com

While less common in the simpler LaBO₃ structures, tetrahedral [BO₄]⁵⁻ units are integral components of more complex lanthanum borate frameworks. The high-pressure synthesized La₄B₁₀O₂₁ contains a three-dimensional boron-oxygen framework composed of both [BO₄]⁵⁻ tetrahedra and trigonal-planar [BO₃]³⁻ groups. researchgate.net

The compound La₃B₆O₁₃(OH), also synthesized under high pressure, is built up from corner- and edge-sharing BO₄ tetrahedra. d-nb.info This structure is particularly noteworthy for containing edge-sharing BO₄ tetrahedra, a relatively rare structural motif in borates. d-nb.infomdpi.com In some highly modified lanthanum borate glasses, a small fraction of boron atoms can form BO₄ units, even in compositions where they would be expected to have disappeared. acs.org

The structural diversity of this compound systems, as revealed by SC-XRD, highlights the adaptability of the lanthanum and boron coordination environments under different synthesis conditions, leading to a rich variety of crystal structures with distinct properties.

Elucidation of Boron-Oxygen Framework Architectures

Insights into Interconversion Mechanisms of Boron Coordination (e.g., BO3 to BO4 under pressure)

The coordination environment of boron is a critical factor in the structure of borates. Boron atoms can be coordinated with either three or four oxygen atoms, forming trigonal-planar BO₃ groups or tetrahedral BO₄ groups, respectively. advancedsciencenews.com The transition between these two coordination states is a key mechanism influencing the material's properties, particularly under extreme conditions.

A general trend observed in high-pressure studies of borates is the transformation of BO₃ groups into BO₄ tetrahedra. nih.govfrontiersin.org This pressure-induced coordination change typically occurs at pressures exceeding 10 GPa. nih.govfrontiersin.org However, some compounds have been shown to retain trigonal-planar BO₃ groups even beyond this pressure threshold. nih.gov

In lanthanum borate glasses, the ratio of BO₃ to BO₄ units can be influenced by the chemical composition. Ab initio molecular dynamics simulations and spectroscopic analyses of highly modified La₂O₃–Y₂O₃–B₂O₃ ternary glasses have shown that BO₄ units can persist even in compositions where they would typically be expected to disappear. researchgate.netacs.org For instance, in a 50La₂O₃–50B₂O₃ glass, approximately 4% of the boron atoms form BO₄ units. acs.org This ratio can be tuned by adjusting the content of modifier rare-earth oxides, demonstrating that compositional changes can control the structural conversion between BO₃ and BO₄. researchgate.netacs.org Infrared spectra have also revealed the conversion of BO₃ into BO₄ units upon the addition of other oxides into borate glass networks. researchgate.net

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the structural characterization of crystalline lanthanum borate materials. It is routinely used for phase analysis and the determination of structural parameters.

Phase Identification and Compositional Verification

PXRD is the primary method for identifying the crystalline phases present in a sample after synthesis. The process involves comparing the experimental diffraction pattern—a plot of diffraction intensity versus diffraction angle (2θ)—to standard patterns in reference databases, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF). mdpi.comsemanticscholar.org

This method is crucial for verifying the products of solid-state reactions. For example, in the study of Ln₂O₃–Cr₂O₃–B₂O₃ systems (where Ln is a rare-earth element), PXRD was used to identify the resulting phases, such as LnCr₃(BO₃)₄, LnBO₃, and Cr₂O₃, at various temperatures. semanticscholar.org It allows researchers to track phase stability and decomposition. mdpi.com Furthermore, PXRD can be used to analyze the starting materials of a reaction to confirm their composition before synthesis under extreme conditions, as was done for a mixture of La(OH)₃ and B₂O₃ prior to a high-pressure experiment. nih.govfrontiersin.org It can also confirm whether a new material is isostructural with a known compound, such as the finding that Nd-doped La₂SrB₁₀O₁₉ is isostructural with Yttrium Calcium Borate (YCB). ijsr.net

Determination of Crystalline Structure and Crystallite Size

Beyond phase identification, PXRD data is essential for determining the fundamental structural properties of a crystalline material, including its crystal system, space group, and unit cell parameters. For instance, PXRD analysis showed that pure and lanthanum-doped ammonium (B1175870) pentaborate crystals belong to the orthorhombic crystal system. asianpubs.org In the high-pressure synthesis of lanthanum hydroxyborate, La₂B₂O₅(OH)₂, single-crystal X-ray diffraction, a related technique, was used to determine its trigonal space group and precise lattice parameters. nih.govfrontiersin.orgresearchgate.net The refinement of lattice parameters from PXRD data is often performed using computational methods like the Le Bail method. semanticscholar.org

Table 1: Crystallographic Data for Select Lanthanum Borate Systems Determined by X-ray Diffraction
CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
La₂(B₂O₅)(OH)₂TrigonalP 3̅c 1a = 6.555(2), c = 17.485(8) nih.govfrontiersin.org
Ammonium Pentaborate (Pure)OrthorhombicAba2a = 11.33, b = 11.04, c = 9.04 asianpubs.org
Ammonium Pentaborate (La³⁺ doped)OrthorhombicAba2a = 11.31, b = 11.02, c = 9.02 asianpubs.org

Additionally, the broadening of peaks in a PXRD pattern can be analyzed to estimate the average size of the crystallites in the sample. Methods such as the Hall-Williamson relation are used to separate the contributions of crystallite size and lattice strain to the peak broadening, providing valuable microstructural information. researchgate.net

Neutron Diffraction Investigations of Lanthanum Borates

Neutron diffraction is a complementary technique to XRD that provides unique insights into the structure of materials like lanthanum borates. Because neutrons interact with atomic nuclei rather than electron clouds, their scattering power does not depend on the atomic number in a simple way. This makes neutron diffraction particularly sensitive to the positions of light elements, such as boron and oxygen, in the presence of heavy elements like lanthanum. rscf.ru

This technique has been instrumental in refining the crystal structures of lanthanum borates. A notable example is the structural determination of LaBO₃. Rietveld refinement of neutron diffraction data confirmed that it possesses an orthorhombic structure with the space group Pnma. smolecule.com This study provided precise lattice parameters for the compound. smolecule.com Neutron diffraction has also been employed to study phase transitions in vaterite-type rare earth orthoborates, which includes lanthanum borate. capes.gov.br Inelastic neutron scattering, another variant of the technique, has been used to study the superstructural units in borate glasses. alexhannon.co.uk

Table 2: Crystallographic Data for LaBO₃ from Neutron Diffraction
CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
LaBO₃OrthorhombicPnmaa = 5.621(2), b = 7.893(1), c = 5.401(3) smolecule.com

Local Structure Probing Techniques

While diffraction techniques are excellent for determining long-range order in crystalline materials, several spectroscopic methods are employed to probe the local atomic environment, which is especially crucial for understanding amorphous or glassy lanthanum borate systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹¹B Magic Angle Spinning (MAS) NMR is a premier tool for investigating the coordination of boron atoms. It can distinguish between three-coordinate BO₃ and four-coordinate BO₄ units and provide quantitative information about their relative abundance. acs.orgrsc.org Studies on La-rich borate glasses used ¹¹B MAS NMR to confirm that boron atoms exclusively form isolated BO₃ units. rsc.org

Raman Spectroscopy : This vibrational spectroscopy technique is sensitive to the structural units within a material. For lanthanum borates, Raman scattering spectra have been used to identify the presence of specific borate groups, such as the isolated planar BO₃ triangles found in highly modified borate glasses, which are similar to the units in crystalline LaBO₃. acs.orgrsc.org

X-ray Absorption Spectroscopy (XAS) : Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for determining the local structure around a specific element. XAS has been used to study the local environment of lanthanum atoms in La₂O₃-Nb₂O₅-B₂O₃ borate glasses, providing quantitative data on La-O bond lengths and coordination. rscf.ru

Photoelectron Spectroscopy (PES) : PES, combined with theoretical calculations, has been used to investigate the structure and chemical bonding in small di-lanthanum boron clusters (La₂Bₙ⁻, where n = 4-6). nih.govwpmucdn.com This approach provides fundamental insights into lanthanum-lanthanum bonding in novel boride materials. nih.gov

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy serves as a powerful tool for investigating the local atomic structure of lanthanum in materials like lanthanum borate glasses. researchgate.net The La L₃-edge and L₁-edge XANES spectra are particularly sensitive to the local configuration of the La atoms. acs.org Analysis of the La L₃-edge XANES spectrum in borate glass samples reveals that its features are primarily shaped by the oxygen atoms in the nearest coordination shell of the lanthanum atom. researchgate.net

Quantitative analysis of these spectra provides detailed structural insights. A distinct correlation exists between the area of the pre-edge peaks in the La L₁-edge XANES spectra and the local configuration around the La atom. acs.org Specifically, the intensity of the pre-edge peak can be related to the bond angles formed by the lanthanum atom and two adjacent oxygen atoms. acs.org Furthermore, the full width at half-maximum (FWHM) of the white line in the La L₃-edge XANES spectra is also correlated with the local structure. acs.org According to the Natoli rule, the energy separation between different spectral features in the XANES region is directly influenced by the average interatomic La-O distance. researchgate.net Theoretical calculations of XANES spectra have shown that spectral differences among various lanthanum compounds are linked to the p-d hybridization of the unoccupied band and the broadening of the lanthanum d-band, which are induced by changes in the local configuration. acs.org

These findings underscore the capability of La L₁ and L₃-edge XANES spectroscopy to serve as a quantitative indicator of the local structure in lanthanum-containing materials. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides quantitative information on the local atomic environment around a specific element, such as lanthanum, by analyzing the fine structure oscillations past the absorption edge. This technique allows for the determination of coordination numbers, interatomic distances, and the identity of neighboring atoms.

In studies of lanthanum-borate glasses, La L₃-edge EXAFS measurements have shown that the lanthanum ion is typically surrounded by nine oxygen atoms. researchgate.net These studies also revealed that as the concentration of lanthanum oxide (La₂O₃) increases, the average La-O interatomic distance decreases, indicating a strengthening of the La-O interaction. researchgate.net

In related lanthanum-containing systems, EXAFS analysis provides detailed models of the coordination sphere. For instance, in a study of zeolite-confined lanthanum borohydride, EXAFS fitting provided precise structural parameters. nih.gov This analysis demonstrates the ability of EXAFS to resolve contributions from different neighboring atoms.

A comprehensive evaluation of EXAFS multiple-scattering analysis, extending up to 6.5 Å, can be used to measure not only Ln–O distances but also angular correlations, which helps to elucidate the molecular geometry of the first hydration shell. acs.org Such analyses have revealed dynamic and symmetrically disordered first coordination shells for most lanthanides. acs.org

The table below presents an example of EXAFS fitting results for a lanthanum-containing material, illustrating the type of detailed structural data that can be obtained. nih.gov

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)
La–B22.72
La–O (zeolite)22.47
La–Al (zeolite)13.50
La–C (AlMe₃)22.63
La–Al (AlMe₃)13.39

Microstructural and Morphological Characterization

The performance and application of this compound materials are heavily influenced by their microstructure, particle size, and surface morphology. Electron microscopy techniques are indispensable for characterizing these features at various length scales.

Scanning Electron Microscopy (SEM) and High-Resolution SEM (HR-SEM)

Scanning Electron Microscopy (SEM) is widely used to determine the surface morphology and particle size of lanthanum borate powders. researchgate.net Studies on lanthanum orthoborate synthesized via microwave-assisted and sol-gel methods have shown that the resulting powders have a tendency to agglomerate and exhibit a disordered morphology. metu.edu.tr Similarly, lanthanum borates prepared by a solid-state reaction method also showed agglomerated structures. dergipark.org.tr

SEM analysis has also been employed to investigate the composition of sample mixtures prior to synthesis. nih.gov In the study of related complex borates, such as pure and Nd-doped Lanthanum Strontium Borate (La₂SrB₁₀O₁₉), SEM images have revealed a distinct layer growth morphology. ijsr.net Furthermore, SEM has been used to characterize the surface of composite materials, such as chitosan (B1678972) hydrogel beads embedded with lanthanum hydroxide (B78521), where a wrinkled surface with pores and cracks was observed, suggesting a high potential for adsorption applications. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) offer deeper insights into the morphology, crystal structure, and particle size of lanthanum borate at the nanoscale. metu.edu.trbohrium.com TEM analysis of lanthanum borate nanosheets has shown that surface modification, for example with oleic acid, can effectively prevent the agglomeration that is common in unmodified nanoparticles. bohrium.comresearchgate.net

TEM has also been instrumental in studying the effects of heat treatment on nanometer-sized lanthanum borate. iieta.org For instance, lanthanum borate prepared by chemical precipitation is initially amorphous. iieta.org TEM imaging, in conjunction with other characterization techniques, showed that calcination at 900°C induces a phase transition to well-crystallized orthorhombic LaBO₃. iieta.org The morphological characteristics of both doped and un-doped lanthanum orthoborate have been successfully studied using TEM, revealing that the choice of precursor can influence the final particle size. metu.edu.tr

Surface Morphology and Growth Pattern Analysis

The analysis of surface morphology and crystal growth patterns is critical for understanding the formation of lanthanum borate materials and tailoring their properties. SEM is a primary tool for this analysis. For example, SEM studies on lanthanum calcium borate crystals have been used to analyze the surface morphology and growth patterns, sometimes in conjunction with etching analysis. researchgate.net

In related borate systems, SEM has revealed specific growth habits. Pure and Nd-doped La₂SrB₁₀O₁₉ powder samples were found to possess a layer growth morphology. ijsr.net In another example, single crystals of lanthanum molybdenum oxide grown from a boric acid flux exhibited a uniform hexagonal plate shape with very flat surfaces and sharp edges, indicating high crystalline quality. scirp.org

Surface morphology can also be dynamically altered by chemical processes. The surface of lanthanum-modified chitosan beads, initially wrinkled and rough, becomes smoother and tighter after the adsorption of boron, a change clearly visualized by SEM. mdpi.com This indicates that the surface structure plays a crucial role in the functional properties of the material.

Spectroscopic Characterization of Lanthanum Iii Borate Materials

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding the molecular vibrations within lanthanum(III) borate (B1201080). These techniques probe the vibrational modes of the borate units, offering a window into the material's structural framework.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy of lanthanum(III) borate reveals characteristic absorption bands that correspond to the vibrational modes of the borate groups. The spectra of LaBO₃ typically show strong absorption peaks in the range of 592–1269 cm⁻¹. bas.bg These peaks are inherent to the vibrations of planar trigonal [BO₃]³⁻ groups. bas.bg

Key vibrational modes identified in the FTIR spectra of lanthanum borate include:

Asymmetric stretching (ν₃) of B-O bonds in BO₃ groups: This is often the most intense peak, observed around 1271 cm⁻¹. mdpi.com

Symmetric stretching (ν₁) of B-O bonds in [BO₃]³⁻ groups: This peak appears around 941 cm⁻¹. mdpi.com

Out-of-plane bending (ν₂) of B-O-B bonds: A strong peak is typically observed at approximately 710-714 cm⁻¹. bas.bgmdpi.com

In-plane bending (ν₄) of the [BO₃]³⁻ group: Two weaker absorption bands can be seen around 592 and 611 cm⁻¹. bas.bg

The presence and position of these bands confirm the existence of trigonal BO₃ units within the lanthanum borate structure. mdpi.com Doping with rare-earth ions like europium (Eu³⁺) can influence the intensity and position of these peaks. mdpi.com

Table 1: Characteristic FTIR Vibrational Modes for this compound

Vibrational Mode Wavenumber (cm⁻¹) Assignment
ν₃ ~1271 Asymmetric stretching of B-O bonds in BO₃
ν₁ ~941 Symmetric stretching of O-B-O in [BO₃]³⁻
ν₂ ~710-714 Out-of-plane bending of B-O-B
ν₄ ~592, ~611 In-plane bending of [BO₃]³⁻

Raman Spectroscopy for Molecular Vibrations and Structural Modes

Raman spectroscopy complements FTIR by providing information on different vibrational modes. In lanthanum borate glasses, Raman spectra have been used to identify various borate structural units. For instance, in La₂O₃–B₂O₃ glasses, a prominent Raman band around 770 cm⁻¹ has been assigned to the symmetric breathing vibration of a ladder-type ring unit composed of two BO₃ trigonal units and two BO₄ tetrahedral units. ysu.am In glasses with higher lanthanide content, Raman bands observed at 630–650 cm⁻¹ are attributed to chain-type metaborate (B1245444) groups. ysu.am The presence of other bands can indicate orthoborate, pyroborate, and diborate groups, confirming a complex network structure. ysu.am A study on crystalline LaBO₃ showed that the Raman spectra exhibit bands corresponding to the symmetrical and asymmetrical stretching of three and four-coordinate boron to oxygen bonds. dergipark.org.tr

Correlation of Vibrational Spectra with Borate Network Structures

The vibrational spectra of lanthanum borates are directly linked to the arrangement of the borate network. In crystalline LaBO₃ with an aragonite-type structure, the fundamental building blocks are isolated planar [BO₃]³⁻ triangular units. mdpi.comacs.org The FTIR and Raman spectra of such materials are characterized by the distinct vibrational modes of these trigonal groups. mdpi.com

In lanthanum borate glasses, the borate network is more complex. The addition of La₂O₃ to B₂O₃ modifies the network structure. ysu.amacs.org Infrared spectroscopy of 30Ln₂O₃·70B₂O₃ (where Ln includes La) glasses shows broad absorption bands around 1400, 1000, and 680 cm⁻¹, which are assigned to the stretching modes of BO₃ and BO₄ units, and the B-O-B bending mode, respectively. ysu.am As the lanthanum content increases, these bands can shift, indicating changes in the network. ysu.am Raman spectroscopy further elucidates this by identifying specific structural units like metaborate, pyroborate, and diborate groups. ysu.am The presence of both BO₃ and BO₄ units in the glass network is a key finding from vibrational spectroscopy. ysu.am Studies have shown that increasing the La₂O₃ content leads to a decrease in the polymerization of the borate network, with an increase in isolated borate units. acs.orgchalcogen.ro

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible-Near Infrared (UV-Vis-NIR) absorption and photoluminescence spectroscopy, are employed to investigate the electronic transitions and luminescent properties of this compound materials.

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy

Undoped lanthanum borate materials are generally transparent in the visible and near-infrared regions, with a cutoff wavelength in the ultraviolet range, typically around 200 nm. asianpubs.org This wide transparency window is a crucial property for host materials in optical applications. asianpubs.org The absorption edge in the UV region can shift to longer wavelengths with an increase in the La₂O₃ content in borate glasses. rsc.org For lanthanum borate glasses, there are no absorption bands in the visible region because lanthanum has no f electrons to contribute to electronic transitions. ysu.am The calculated band gap for LaBO₃ is around 5.23 eV, while for a high-pressure phase of lanthanum hydroxyborate, it is estimated to be 4.64 eV at ambient pressure. nih.gov

Photoluminescence and Luminescence Spectroscopy of Lanthanum Borates

While pure lanthanum borate does not exhibit significant luminescence, it serves as an excellent host material for doping with luminescent rare-earth ions such as europium (Eu³⁺) and dysprosium (Dy³⁺). mdpi.com The host lattice facilitates efficient energy transfer to the activator ions, resulting in strong and stable luminescence. mdpi.com

Europium (Eu³⁺) Doped Lanthanum Borate: When doped with Eu³⁺, lanthanum borate exhibits characteristic red-orange luminescence. The excitation spectra of Eu³⁺-doped LaBO₃ show a broad band around 290 nm, which corresponds to an energy transfer from the O²⁻ 2p orbitals to the Eu³⁺ 4f orbitals. mdpi.com The emission spectra, upon excitation at wavelengths like 284 nm and 395 nm, show intense peaks at approximately 592 nm and 615 nm. mdpi.com These emissions are attributed to the ⁵D₀ → ⁷Fⱼ (j = 1, 2) transitions of the Eu³⁺ ion. bas.bgmdpi.com The red emission at 615 nm is particularly strong and is due to an electric-dipole transition (⁵D₀ → ⁷F₂). mdpi.com

Dysprosium (Dy³⁺) Doped Lanthanum Borate: LaBO₃ doped with Dy³⁺ shows emission in the blue and yellow regions. The excitation spectrum of Dy³⁺-doped LaBO₃ displays several peaks between 330 nm and 452 nm, corresponding to the intra-configurational f-f transitions of Dy³⁺. mdpi.com The photoluminescence emission spectra exhibit prominent peaks at around 477 nm (blue) and 575 nm (yellow), which are attributed to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. mdpi.comresearchgate.net The yellow emission is dominant when Dy³⁺ ions occupy non-centrosymmetric sites within the crystal lattice. mdpi.com

Co-doping with both Eu³⁺ and Dy³⁺ can be used to tune the luminescent properties and achieve efficient luminescence. mdpi.com

Table 2: Luminescence Properties of Doped this compound

Dopant Excitation Wavelength (nm) Emission Peaks (nm) Corresponding Transitions
Eu³⁺ ~290, 395 ~592, ~615 ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂
Dy³⁺ ~352, 330-452 ~477, ~575 ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂

Site Selective Spectroscopy and Crystal Field Analysis in Doped Systems

Site-selective spectroscopy, particularly using laser excitation, is a powerful tool for investigating the local environments of dopant ions within lanthanum borate host lattices. By tuning the laser frequency to excite specific subsets of ions in slightly different environments, it is possible to resolve distinct crystallographic sites that the dopant ions occupy.

A notable example is the study of Europium(III) (Eu³⁺) doped lanthanum-calcium-zirconium-silicon borate ceramics. osti.govaip.org Using laser-excited site-selective spectroscopy, researchers were able to identify three distinct sites for the Eu³⁺ ions. osti.govaip.org Two of these sites were attributed to Eu³⁺ substituting for Ca²⁺ in six- and seven-fold coordination environments within the calcium borate (Ca₂B₂O₅) phase. The third site was assigned to Eu³⁺ substituting for La³⁺ in a nine-fold coordination site within the lanthanum borate (LaBO₃) phase. osti.govaip.orgaip.org

Crystal field analysis is often employed in conjunction with site-selective spectroscopy to model the electronic energy levels of the dopant ion. This analysis provides quantitative information about the strength and symmetry of the local crystal field experienced by the dopant. For Eu³⁺ in the Ca₂B₂O₅ sites, a phenomenological crystal field analysis assuming C₂ᵥ symmetry was conducted. osti.govaip.org The results indicated that the crystal field is predominantly electrostatic in nature. osti.govaip.org The significant splitting of the ⁷F₁ energy level and the value of the B₂₀ crystal field parameter pointed towards strong ionic bonding between the europium and oxygen atoms in this host. osti.govaip.org In the LaBO₃ host, the site symmetry for the Eu³⁺ ion is low (C₁), and it is coordinated by nine oxygen atoms. aip.org

The combination of site-selective spectroscopy and crystal field analysis is crucial for understanding the structure-property relationships in doped lanthanum borate materials, which is essential for their application in areas like phosphors and lasers. aip.org

Excitation-Emission Matrix (EEM) Analysis for Luminescent Lanthanum Borates

Excitation-Emission Matrix (EEM) spectroscopy is a comprehensive technique used to characterize the luminescence of materials by mapping the emission intensity as a function of both excitation and emission wavelengths. This three-dimensional representation provides a detailed fingerprint of the fluorophores present in a sample.

In the context of luminescent lanthanum borates, particularly those doped with rare-earth ions, EEM analysis is instrumental in identifying the optimal excitation wavelengths for achieving the most intense emission. mdpi.comresearchgate.netresearchgate.net This is critical for applications such as fluorescent markers. mdpi.comresearchgate.net Studies on rare-earth-doped lanthanum borates have shown that these materials can exhibit narrow excitation and emission bands, with full width at half maximum (FWHM) values as low as 15 nm for excitation and 12 nm for emission. mdpi.comresearchgate.netresearchgate.net

EEM analysis of lanthanum borates co-doped with ions like terbium (Tb³⁺) and europium (Eu³⁺) can reveal energy transfer processes between the dopants. mdpi.com For instance, the presence of luminescent bands corresponding to both Tb³⁺ (e.g., ⁵D₄–⁷F₅ transition) and Eu³⁺ (e.g., ⁵D₀–⁷Fⱼ transitions) in the same spectral region suggests a Tb³⁺ → Eu³⁺ energy transfer. mdpi.com Similarly, in Gd³⁺ and Eu³⁺ co-doped systems, excitation of Gd³⁺ around 275 nm (⁸S₇/₂ → ⁶I₇/₂) can lead to energy transfer to Eu³⁺, which then luminesces from its ⁵D₀ level. mdpi.com

The detailed information obtained from EEM analysis is vital for designing and optimizing the luminescent properties of lanthanum borate materials for specific applications. mdpi.comdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments in solid materials. For lanthanum borates, both ¹¹B and ¹H NMR are particularly informative.

Solid-State ¹¹B NMR for Boron Coordination States

Solid-state ¹¹B NMR spectroscopy is a primary tool for determining the coordination environment of boron atoms in borate compounds. Boron can exist in either three-fold (trigonal, BO₃) or four-fold (tetrahedral, BO₄) coordination with oxygen. The isotropic chemical shift (δiso) in ¹¹B NMR is highly sensitive to this coordination state.

In lanthanum orthoborate (LaBO₃), early wide-line ¹¹B NMR studies determined a quadrupole coupling constant (Cq) of 2.74 MHz, assuming an asymmetry parameter (η) of zero. stanford.edu More recent high-field (14.1 T) magic-angle spinning (MAS) NMR studies on polycrystalline binary borates have provided more precise data. stanford.edu For LaBO₃, the ¹¹B MAS NMR spectrum shows a peak corresponding to isolated BO₃ units, appearing as a broad signal between 3 and 22 ppm. chemrxiv.org The isotropic chemical shifts for three-coordinate boron generally increase as bridging oxygens are replaced by non-bridging oxygens, ranging from 14.6 ppm in crystalline B₂O₃ to 22.5 ppm in magnesium orthoborate. stanford.edu

The ability of ¹¹B NMR to distinguish between different boron coordination states is crucial for understanding the network structure of lanthanum borate glasses and crystalline phases. chemrxiv.org

¹H NMR Spectroscopy for Hydroxyl Group Analysis (e.g., La₂B₂O₅(OH)₂)

While direct ¹H NMR studies specifically on hydroxyl groups in hydrated lanthanum borates like La₂B₂O₅(OH)₂ are not extensively detailed in the provided context, the principles of ¹H NMR for hydroxyl group analysis are well-established. researchgate.net ¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The chemical shift of a hydroxyl proton is influenced by factors such as hydrogen bonding, which is a key feature in the structure of hydrated borates.

In general, ¹H NMR can be used to:

Identify the presence of hydroxyl groups: The -OH proton gives a characteristic signal in the spectrum.

Quantify the number of hydroxyl groups: The integration of the -OH peak can be used to determine the relative number of hydroxyl protons.

Probe hydrogen bonding: The chemical shift and line width of the -OH signal can provide information about the strength and nature of hydrogen bonding interactions within the crystal structure. researchgate.net

For complex structures, advanced NMR techniques may be necessary to resolve and assign the signals from different hydroxyl environments.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com

For lanthanum borates, XPS can provide detailed information about the oxidation states of lanthanum, boron, and oxygen. The binding energies of the core-level electrons are characteristic of a specific element and its chemical environment.

Lanthanum (La): The La 3d spectrum is the primary region of interest, although the La 4p and La 4d regions can also be useful for chemical state assignment. thermofisher.com The La 3d spectrum typically shows a complex structure with satellite peaks due to final state effects, which can be used to identify the La³⁺ oxidation state. researchgate.net For instance, in a La₂O₃ thin film, the La 3d₅/₂ and La 3d₃/₂ peaks were observed at 833.9 eV and 850.6 eV, respectively, with associated satellite peaks. researchgate.net A binding energy of 102.2 eV for the La 4d₇/₂ peak has been proposed as a reliable internal calibration standard for various lanthanum compounds. rsc.org

Oxygen (O): The O 1s spectrum can distinguish between different oxygen environments. For example, a peak around 529-530 eV is often attributed to lattice oxygen in metal-oxygen bonds (e.g., La-O). researchgate.net Lanthanum oxide is noted for having an unusually low O 1s binding energy of approximately 528.6 eV. thermofisher.com Other components at higher binding energies may indicate the presence of hydroxides or surface carbonates, as lanthanum compounds can be reactive towards water and carbon dioxide. thermofisher.com

Boron (B): The B 1s spectrum provides information on the chemical state of boron.

XPS is a valuable tool for confirming the successful synthesis of lanthanum borate and for detecting any surface contamination or changes in chemical state. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy in Doped Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons between different energy levels in the presence of a magnetic field. ias.ac.in It is a highly sensitive method for studying materials with unpaired electrons, such as paramagnetic ions doped into a diamagnetic host lattice like lanthanum borate. ias.ac.inscience.gov

When lanthanum borate is doped with paramagnetic ions, such as certain rare-earth elements (e.g., Ce³⁺, Er³⁺, Gd³⁺) or transition metals, ESR can be used to:

Identify the dopant ion: The g-factor, which is determined from the position of the ESR signal, is characteristic of the specific paramagnetic ion and its electronic environment. nih.gov

Determine the local symmetry of the dopant site: The anisotropy of the g-factor and the presence of fine structure splitting can provide detailed information about the symmetry of the crystal field around the dopant ion. nih.gov

Investigate interactions between the dopant and its surroundings: Hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei, can reveal information about the coordination environment. ias.ac.in

For example, ESR studies have been conducted on various lanthanide ions in different host materials. nih.gov The spectra can be complex, but they provide a wealth of information about the electronic structure and local environment of the dopant ions. nih.gov The development of advanced ESR techniques, such as high-frequency ESR and pulsed ESR, has further enhanced the capabilities of this method for studying doped systems. cornell.edu

Differential Thermal Analysis (DTA) for Thermal Stability and Phase Transitions

Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including this compound. filab.freag.com By monitoring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, DTA can identify various physical and chemical changes. filab.frabo.fi These events, such as phase transitions and decomposition, are marked by endothermic (heat-absorbing) or exothermic (heat-releasing) processes, which appear as peaks on the DTA thermogram. eag.com This analysis provides valuable data on the thermal stability and phase transition behavior of this compound under different conditions.

Detailed research findings from DTA studies reveal specific thermal events that characterize this compound and its precursor materials. For instance, the thermal analysis of hydrated, amorphous lanthanum borate precursors shows a multi-stage transformation process upon heating. The initial stage, occurring below 300°C, involves the loss of absorbed water. This is followed by the removal of most crystal and hydroxy water between 300°C and 600°C. The final removal of hydroxy water takes place between 600°C and 900°C. iieta.org A significant phase transition occurs at 900°C, where the amorphous material crystallizes into the orthorhombic phase of this compound (LaBO₃). iieta.org

In the context of glass-ceramic systems incorporating lanthanum borate, DTA is instrumental in determining key processing parameters like the glass transition temperature (T₉) and the crystallization temperature (Tₓ). In one study of a borosilicate glass containing 15% lanthanum oxide, the T₉ was observed at 642°C, and the onset of crystallization (Tₓ) occurred at 824°C. koreascience.kr X-ray diffraction analysis confirmed that LaBO₃ was the primary crystalline phase forming from 780°C. koreascience.kr The energy barrier for this transformation from an amorphous glass to a crystalline LaBO₃ phase, known as the activation energy of crystallization, was calculated to be 199.5 kJ/mol. koreascience.kr A higher activation energy suggests a greater resistance to crystallization, indicating higher thermal stability of the amorphous state. koreascience.kr

The following table summarizes key thermal events for lanthanum borate and related materials as determined by Differential Thermal Analysis.

Material SystemThermal EventTemperature (°C)Notes
Amorphous Lanthanum Borate PrecursorDecomposition/Dehydration300 - 900Multi-stage loss of absorbed and crystal water. iieta.org
Amorphous Lanthanum Borate PrecursorPhase Transition (Crystallization)900Transformation to orthorhombic LaBO₃. iieta.org
B₂O₃-CaO-Al₂O₃ Glass with 15% La₂O₃Glass Transition (T₉)642Onset of glass softening. koreascience.kr
B₂O₃-CaO-Al₂O₃ Glass with 15% La₂O₃Crystallization (Tₓ)824Major crystalline phase is LaBO₃, appearing from 780°C. koreascience.kr
(60-m)B₂O₃–40ZnO–mLa₂O₃ GlassGlass Transition (T₉)570 - 600T₉ increases with La₂O₃ content. chalcogen.ro
(60-m)B₂O₃–40ZnO–mLa₂O₃ GlassCrystallization (Tₚ)820 - 766Peak crystallization temperature decreases with La₂O₃ content. chalcogen.ro
Lanthanum Strontium Borate (La₂SrB₁₀O₁₉)Melting Point983Incongruent melting observed as an endothermic peak. ijsr.net

Theoretical and Computational Investigations of Lanthanum Iii Borate

Density Functional Theory (DFT) Calculations

Electronic Band Structure and Band Gap Calculations (e.g., LDA, GGA)

The electronic band structure and band gap are fundamental properties that determine the optical and electronic behavior of a material. DFT calculations, using approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are standard methods for these predictions.

For lanthanum borate (B1201080) perovskites with the formula LaBO₃, where B is a transition metal, DFT+U (GGA with a Hubbard U correction) calculations have been employed to improve the description of strongly correlated systems dtu.dk. These studies show that the inclusion of the Hubbard U parameter significantly improves the calculated formation energies compared to standard GGA, bringing them into better agreement with experimental values dtu.dk. For instance, in a study of LaBO₃ (B=Mn, Fe, Co, Ni) perovskites, the root-mean-square error in formation energies was reduced from 0.78 eV with pure GGA to 0.16 eV with an optimal U value dtu.dk.

While a detailed band structure plot for simple LaBO₃ is not available, related studies on other ABO₃ perovskites indicate that DFT calculations are instrumental in determining the nature of the band gap and the contribution of different orbitals to the valence and conduction bands lu.lvarxiv.org.

Table 1: Calculated Band Gap Energies for Lanthanum Borate and Related Compounds

Compound Method Calculated Band Gap (eV)
LaFeO₃ DFT+U Opens a significant band gap dtu.dk
LaMnO₃ DFT+U Small or no band gap dtu.dk
LaCoO₃ (intermediate spin) DFT+U Small or no band gap dtu.dk

Prediction and Assignment of Vibrational Bands

The prediction of vibrational spectra (Infrared and Raman) through DFT calculations is a standard procedure for characterizing the structural fingerprints of materials cardiff.ac.ukcuny.eduresearchgate.net. These calculations can determine the frequencies and intensities of vibrational modes, aiding in the interpretation of experimental spectra uc.pt. The process typically involves geometry optimization followed by a frequency calculation, which computes the second derivatives of the energy with respect to atomic displacements youtube.com. Despite the well-established methodology, specific DFT-calculated vibrational frequencies and their assignments for lanthanum(III) borate were not found in the reviewed literature.

Structural Optimization and Stability Analysis of Lanthanum Borate Phases

DFT calculations are used to perform geometric optimization of crystal structures, determining the lowest-energy arrangement of atoms and the corresponding lattice parameters researchgate.net. The thermodynamic stability of a compound is assessed by calculating its formation energy, which is the energy difference relative to a set of competing phases dntb.gov.uanih.govnih.gov. A negative formation energy typically indicates that a compound is stable and likely to form.

For the broader family of LaBO₃ perovskites, DFT studies have been performed to determine optimized lattice constants and analyze stability. In one study, constrained cubic perovskite structures of LaBO₃ (B=Mn, Fe, Co, Ni) were optimized to approximate their structure under solid oxide fuel cell operating conditions dtu.dk. Experimentally, the enthalpies of formation for perovskites like LaAlO₃, LaGaO₃, LaScO₃, and LaInO₃ have been measured, showing that stability decreases as the structural distortion from the ideal cubic form increases researchgate.net. However, specific DFT-optimized lattice parameters and formation energies for different potential polymorphs of simple this compound are not detailed in the available research.

Table 2: Calculated Lattice Constants for Constrained Cubic LaBO₃ (B=Transition Metal) Perovskites dtu.dk

Compound Spin State Ueff (eV) Calculated Lattice Constant (Å)
LaMnO₃ Ferromagnetic 4.0 3.97
LaFeO₃ G-type Antiferromagnetic 4.6 3.98
LaCoO₃ Ferromagnetic 5.2 3.88

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (quantum mechanics) as the simulation progresses. This method is particularly useful for studying systems at finite temperatures, including liquids and amorphous materials.

Structural Evolution during Melt-Quenching Processes

AIMD simulations have been effectively used to model the formation of lanthanum borate glasses via a melt-quenching process, providing insights into their atomic structure acs.orgnih.govnih.gov. In these simulations, a system with a specific composition is first equilibrated at a very high temperature in a liquid state and then rapidly cooled to room temperature to form a glass.

A notable study modeled several trivalent rare-earth-rich borate glasses, including 30La₂O₃-70B₂O₃, 50La₂O₃-50B₂O₃, and 60La₂O₃-40B₂O₃ compositions acs.orgnih.govchemrxiv.org. The simulation protocol involved equilibrating the initial structures at 4000 K for 80 picoseconds (ps), followed by cooling to 300 K at a rate of 20 K/ps acs.orgnih.gov. The resulting atomic structures of the solid glass were then analyzed from a subsequent 100 ps production run acs.orgnih.gov.

The simulations revealed that increasing the concentration of La₂O₃ leads to an increased number of isolated borate units (such as monomers, dimers, and trimers) terminated with non-bridging oxygens acs.orgnih.govnih.gov. This indicates that the La³⁺ ion acts as a network modifier, breaking up the continuous borate glass network acs.orgnih.govnih.gov. The coordination structure of the lanthanum ions in the simulated glass was also thoroughly analyzed and compared with crystalline LaBO₃, highlighting differences in the local atomic arrangement between the amorphous and crystalline states nih.govresearchgate.net.

Table 3: Parameters for AIMD Melt-Quenching Simulation of Lanthanum Borate Glasses chemrxiv.org

Composition Density (g/cm³) Cell Side Length (Å) Total Atoms No. of La Atoms No. of B Atoms No. of O Atoms
30La₂O₃-70B₂O₃ 4.37 17.72 500 60 140 300
50La₂O₃-50B₂O₃ 5.46 18.18 500 100 100 300

Modeling of Borate Unit Formation Mechanisms

Computational modeling, particularly ab initio molecular dynamics (AIMD), has been instrumental in elucidating the formation mechanisms of borate units in lanthanum borate glasses. nih.gov These simulations, based on density functional theory (DFT), can track the dynamic evolution of atomic structures during processes like melt-quenching. nih.govresearchgate.net

Studies using AIMD have revealed that as the proportion of lanthanum oxide (La₂O₃) increases in the borate glass matrix, it acts as a network modifier. researchgate.net The La³⁺ ions break up the continuous borate glass network, leading to an increased number of isolated borate units, such as monomers, dimers, and trimers, which are terminated with non-bridging oxygens. researchgate.net The formation of these units has been observed by tracking boron species during simulated cooling from 1500 K to 300 K. researchgate.net

A key aspect of the formation mechanism is the role of intermediate structures, particularly those involving three-membered boron rings (3-rings). nih.gov AIMD simulations have shown that polymer units containing four or more boron atoms, both with and without these 3-rings, are formed. researchgate.net The stabilization of these polymer units involving 3-rings is a significant finding, and it is through the reaction of polymers without these rings that the formation of isolated units is achieved. researchgate.net

Understanding of Local Atomic Structures in Borate Glasses

Computational and experimental methods like X-ray Absorption Fine Structure (XAFS) spectroscopy work in tandem to provide a detailed picture of the local atomic environment in lanthanum borate glasses. researchgate.net In lanthanoborate glasses with La₂O₃ content ranging from 22 to 30 mol%, La LIII-edge XAFS measurements indicate that the lanthanum ion is typically surrounded by nine oxygen atoms. researchgate.net As the La₂O₃ content increases, the La-O bond distance decreases, signifying a stronger La-O interaction. researchgate.net

Ab initio MD simulations complement these findings by identifying the specific types of borate and oxygen units within the glass structure. nih.gov The simulations can distinguish between three-coordinated (BO₃) and four-coordinated (BO₄) boron atoms. The percentage of four-coordinated boron (B⁴) is shown to decrease with increasing La₂O₃ content, a trend consistent with ¹¹B MAS NMR experiments. nih.gov Oxygen species are classified by the number of boron atoms they are bonded to, with glasses being composed of O¹ and O² species (where the superscript denotes the number of bonded boron atoms), including oxygen within 3-rings (O²-rings). nih.gov

A notable structural feature revealed by these studies is the prevalence of isolated BO₃³⁻ units composed entirely of non-bridging oxygens in La-rich glasses. nih.gov This structure is analogous to that found in crystalline LaBO₃. This contrasts with the structure of YBO₃, which features a ring with three BO₄⁻ units, highlighting how the specific rare-earth ion influences the local borate structure. nih.gov

Structural FeatureDescriptionSource
La³⁺ Coordination Surrounded by nine oxygen atoms. researchgate.net
La-O Distance Decreases as La₂O₃ content increases, indicating stronger interaction. researchgate.net
Boron Coordination Composed of both BO₃ (trigonal) and BO₄ (tetrahedral) units. nih.gov
B⁴ Percentage The fraction of four-coordinated boron atoms decreases with increasing La₂O₃. nih.gov
Dominant Borate Unit Isolated BO₃³⁻ units are common in La-rich glasses, similar to crystalline LaBO₃. nih.gov

Phenomenological Crystal Field Analysis for Rare-Earth Doped Lanthanum Borates

Phenomenological crystal field analysis is a theoretical approach used to understand the electronic structure and optical properties of rare-earth ions embedded in a host material like lanthanum borate. The crystal field, created by the surrounding ions (ligands), lifts the degeneracy of the rare-earth ion's 4f orbitals, resulting in a characteristic energy level scheme that governs its spectroscopic behavior.

In studies of materials like Eu³⁺-doped lanthanum calcium borate, the fluorescence of the europium ion is used as a spectroscopic probe to investigate the local site symmetry within the host lattice. researchgate.net The analysis of the emission spectra allows for the calculation of Judd-Ofelt parameters (Ω₂, Ω₄). These intensity parameters provide information about the symmetry of the crystal field and the nature of the chemical bonds. For instance, in one study, the Judd-Ofelt parameters for Eu³⁺ in a lanthanum calcium borate phosphor matrix were determined to be Ω₂ = 3.62 × 10⁻²⁰ cm² and Ω₄ = 1.97 × 10⁻²⁰ cm². researchgate.net The relatively high value of Ω₂ suggests a high degree of asymmetry and a strong covalent environment around the rare-earth luminescence centers. researchgate.net

ParameterValue (for Eu³⁺ in a Lanthanum Calcium Borate Host)Indication
Ω₂ 3.62 × 10⁻²⁰ cm²High asymmetry and strong covalency around the Eu³⁺ ion.
Ω₄ 1.97 × 10⁻²⁰ cm²Relates to the long-range effects and bulk properties of the host.

Advanced Research on Doped Lanthanum Iii Borate Materials

Rare-Earth Ion Doping Strategies (e.g., Eu³⁺, Dy³⁺, Nd³⁺, Pr³⁺, Ce³⁺, Yb³⁺)

Doping with trivalent rare-earth (RE³⁺) ions is a prominent strategy due to their unique 4f electron configurations, which give rise to sharp and distinct emission spectra. researcher.life These ions can be efficiently excited within the lanthanum borate (B1201080) host, leading to luminescence from the ultraviolet to the near-infrared regions. bas.bg The selection of a specific rare-earth ion allows for the tuning of the emission color and other photoluminescent properties.

The introduction of rare-earth dopants into the lanthanum borate lattice can induce subtle but significant changes in its crystal structure and symmetry. Lanthanum borate (LaBO₃) typically crystallizes in an orthorhombic structure with the space group Pnam. mdpi.com When a dopant ion like Neodymium (Nd³⁺) is introduced into a related compound, lanthanum strontium borate (La₂SrB₁₀O₁₉), the resulting material crystallizes in a monoclinic system with the C2 space group, which is structurally similar to yttrium calcium borate (YCB). ijsr.net

The ionic radius of the dopant compared to that of La³⁺ (1.06 Å) is a critical factor. bas.bg For instance, when Eu³⁺ (0.95 Å) replaces Y³⁺ (0.90 Å) in the related yttrium borate (YBO₃), it results in a larger unit cell volume. bas.bg A similar expansion or contraction of the unit cell is expected when doping LaBO₃, depending on the specific RE³⁺ ion used. While low concentrations of dopants may not alter the primary crystal phase, they can cause slight shifts in X-ray diffraction (XRD) peak positions, indicating changes in the lattice parameters. For example, in samarium-doped lanthanum calcium borate (SmₓLa₂₋ₓCaB₁₀O₁₉), the crystal structure does not change dramatically upon doping. semanticscholar.org The intense and sharp diffraction peaks observed in doped LaBO₃ powders generally indicate good crystallinity. mdpi.com

Table 1: Influence of Rare-Earth Doping on the Crystal Structure of Lanthanum Borate Compounds
DopantHost CompoundCrystal SystemSpace GroupLattice Parameters (a, b, c, β)Citation
UndopedLaBO₃OrthorhombicPnam (62)a=0.587 nm, b=0.825 nm, c=0.510 nm mdpi.com
Nd³⁺La₂SrB₁₀O₁₉MonoclinicC2Not specified ijsr.net
Sm³⁺SmₓLa₂₋ₓCaB₁₀O₁₉MonoclinicC2a=1.1028 nm, b=0.6556 nm, c=0.9114 nm, β=91.431° researchgate.net
Eu³⁺LaBO₃OrthorhombicNot specifiedNot specified bas.bg
Dy³⁺LaBO₃OrthorhombicNot specifiedNot specified researchgate.net

Doping with rare-earth ions profoundly affects the luminescent properties of lanthanum borate, making it a versatile phosphor host. sigmaaldrich.comsigmaaldrich.com The specific dopant determines the characteristic emission wavelengths.

Europium (Eu³⁺): Eu³⁺-doped LaBO₃ is known for its strong red-orange emission. bas.bg It typically exhibits intense emission peaks around 592 nm (orange) and 615 nm (red). bas.bgmdpi.com These emissions correspond to the ⁵D₀→⁷F₁ and ⁵D₀→⁷F₂ electronic transitions of the Eu³⁺ ion, respectively. researcher.lifebas.bg The intensity of these emissions is influenced by the dopant concentration, with an optimal concentration beyond which quenching occurs. researchgate.net

Dysprosium (Dy³⁺): LaBO₃ doped with Dy³⁺ shows characteristic emission peaks in the blue and yellow regions. When excited at around 352 nm, it displays two primary emission bands at approximately 470 nm (blue, ⁴F₉/₂→⁶H₁₅/₂) and 575 nm (yellow, ⁴F₉/₂→⁶H₁₃/₂). researchgate.net Similar emissions are observed in other borate glasses doped with Dy³⁺. scientific.net

Praseodymium (Pr³⁺): Pr³⁺-doped lanthanum borate glasses have been studied for their luminescence, with the specific emission characteristics depending on the glass composition and Pr³⁺ concentration. tandfonline.com

Cerium (Ce³⁺): In lithium lanthanum borate glass, Ce³⁺ doping results in a broad blue emission band centered around 447 nm upon excitation at 350 nm, corresponding to the 5d→4f transition. researchgate.net

The quantum efficiency, a measure of the material's luminescence efficiency, is highly dependent on the host matrix and dopant concentration. In Dy³⁺/Tb³⁺ co-doped barium borate glass, the quantum efficiency for Tb³⁺ can reach as high as 86%, while for Dy³⁺ it is around 25%. mdpi.com While specific values for LaBO₃ are not always reported, research aims to maximize this parameter by optimizing synthesis conditions and dopant levels. mdpi.com The thermal stability of luminescence is also a key factor; for instance, a Sr₃Eu₂B₄O₁₂ phosphor can retain over 85% of its initial intensity at 150 °C. researchgate.net

Table 2: Luminescent Properties of Rare-Earth Doped Lanthanum Borate
DopantHost CompoundExcitation Wavelength (nm)Emission Peaks (nm)Corresponding TransitionCitation
Eu³⁺LaBO₃284, 395592 (orange), 615 (red)⁵D₀→⁷F₁, ⁵D₀→⁷F₂ bas.bgmdpi.com
Dy³⁺LaBO₃352470 (blue), 575 (yellow)⁴F₉/₂→⁶H₁₅/₂, ⁴F₉/₂→⁶H₁₃/₂ researchgate.net
Sm³⁺La₂CaB₁₀O₁₉398.5, 469.0598.0 (red)⁴G₅/₂→⁶H₇/₂ researchgate.net
Ce³⁺Lithium Lanthanum Borate Glass350~447 (blue)5d→4f researchgate.net
Pr³⁺Lanthanum Borate GlassNot specifiedNot specifiedNot specified tandfonline.com

Energy transfer processes are fundamental to the luminescence of doped materials. In lanthanum borate, energy can be absorbed by the host lattice and then transferred to the dopant ions, a process known as host-sensitized luminescence. bas.bgmdpi.com For example, upon UV excitation, an energy transfer from the 2p orbitals of O²⁻ to the 4f orbitals of Eu³⁺ can occur. mdpi.com

In co-doped systems, energy transfer between different rare-earth ions is a key mechanism for tuning luminescent output. This is often observed in borate glasses where a "sensitizer" ion absorbs energy and transfers it to an "activator" ion, which then emits light. For example, a strong energy transfer from Dy³⁺ to Tb³⁺ has been observed in barium borate glass, resulting in an intense green emission from Tb³⁺ even when excited at a wavelength specific to Dy³⁺. mdpi.comnih.gov Similar mechanisms can be engineered in co-doped lanthanum borate systems, such as those containing Eu³⁺ and Dy³⁺, to enhance luminescence efficiency. mdpi.com

Concentration quenching is another critical phenomenon related to energy transfer. As the concentration of the dopant ion increases beyond an optimal point, the distance between the ions decreases, leading to non-radiative energy transfer and a reduction in luminescence intensity. researchgate.net In Dy³⁺-doped LaBO₃, this quenching is attributed to dipole-dipole interactions between the Dy³⁺ ions. researchgate.net

Understanding where the dopant ion resides within the crystal lattice and the nature of its immediate surroundings is crucial for explaining its spectroscopic properties. The dopant ion, such as Eu³⁺ or Dy³⁺, typically substitutes for the La³⁺ ion in the host lattice. aip.org The local symmetry of this site significantly influences the emission spectrum. For example, the presence of certain transitions, like the ⁵D₀ → ⁷F₀ transition for Eu³⁺, can indicate that the ion occupies a site lacking a center of inversion. tandfonline.com

In LaBO₃, the La³⁺ ions are bonded to oxygen atoms with La-O bond lengths varying between 2.44 Å and 2.75 Å, indicating a slightly distorted coordination environment. mdpi.com When a dopant like Dy³⁺ is introduced, it is suggested that it occupies a site with low symmetry. mdpi.com In more complex systems like lanthanum-calcium-zirconium-silicon borate, site-selective spectroscopy has revealed that Eu³⁺ can substitute for La³⁺ in a nine-fold coordination site. aip.org The analysis of crystal field parameters, such as the large splitting of the ⁷F₁ energy level for Eu³⁺, can provide insights into the strength of the ionic bonding between the dopant and the surrounding oxygen atoms. aip.org

Doping with Other Metal Cations (e.g., Ba²⁺, Ca²⁺, Sr²⁺, Zn²⁺, Bi³⁺, Li⁺)

Besides rare-earth ions, doping with other metal cations is explored to modify the structural, optical, and electrical properties of lanthanum borate. sigmaaldrich.comsigmaaldrich.com These cations can act as charge compensators, modify the crystal field around luminescent centers, or form new, more complex borate compounds with distinct properties.

The introduction of non-rare-earth metal cations significantly impacts the crystal lattice and coordination environment of lanthanum borate materials. The effect is largely dependent on the ionic radius and charge of the dopant cation.

Alkaline Earth Metals (Ba²⁺, Ca²⁺, Sr²⁺): These divalent cations often lead to the formation of new, complex borate crystals rather than simple substitution in the LaBO₃ lattice.

Calcium (Ca²⁺): Co-doping with calcium leads to the formation of compounds like lanthanum calcium borate (La₂CaB₁₀O₁₉). ijsr.net This material has a monoclinic crystal structure (space group C2) where the crystal structure contains B₅O₁₂ groups linked to form an infinite double layer. ijsr.net

Strontium (Sr²⁺) and Barium (Ba²⁺): Substituting calcium with strontium or barium in the La₂CaB₁₀O₁₉ structure results in similar nonlinear optical (NLO) materials, such as La₂SrB₁₀O₁₉ and La₂BaB₁₀O₁₉. ijsr.netjetir.org These compounds also crystallize in the monoclinic C2 space group. ijsr.netjetir.org Barium can also form compounds like barium lanthanum borate (Ba₃La₂(BO₃)₄), which has an orthorhombic crystal structure. researchgate.net

Other Cations (Zn²⁺, Bi³⁺, Li⁺):

Zinc (Zn²⁺): Zinc can be incorporated into lanthanum borate structures. For instance, lanthanum-doped zinc borate has been synthesized, where the lanthanum doping improves the mechanical properties of the zinc borate glass. rsc.org

Bismuth (Bi³⁺): The addition of Bi₂O₃ to lanthanum borate systems is often explored in the context of glass formation. Adding La₂O₃ to bismuth calcium borate glasses has been shown to increase the glass density and modify its optical properties. scispace.com

Lithium (Li⁺): Lithium is often used in the formation of borate glasses, such as lithium lanthanum borate glass. The presence of Li⁺ can affect the glass network structure and the luminescent properties of co-doped rare-earth ions like Dy³⁺ or Ce³⁺. scientific.netresearchgate.net In some rare-earth borates, Li⁺ site occupancy by the rare-earth dopant is indicated. frontiersin.org

Table 3: Impact of Other Metal Cations on Lanthanum Borate Crystal Lattice
Dopant CationResulting Host CompoundCrystal SystemKey Structural ChangesCitation
Ca²⁺La₂CaB₁₀O₁₉MonoclinicFormation of a complex borate with infinite double layers of B₅O₁₂ groups. ijsr.net
Sr²⁺La₂SrB₁₀O₁₉MonoclinicFormation of a complex borate, isostructural with La₂CaB₁₀O₁₉. ijsr.net
Ba²⁺La₂BaB₁₀O₁₉MonoclinicFormation of a complex borate, isostructural with La₂CaB₁₀O₁₉. jetir.org
Ba²⁺Ba₃La₂(BO₃)₄OrthorhombicFormation of a distinct orthorhombic phase. researchgate.net
Li⁺Lithium Lanthanum Borate GlassAmorphousActs as a network modifier in the glass structure. scientific.netresearchgate.net
Zn²⁺Lanthanum-doped Zinc BorateAmorphous/NanoporousLa³⁺ doping improves mechanical properties of zinc borate glass. rsc.org
Bi³⁺Bismuth Calcium Borate Glass with La₂O₃AmorphousLa₂O₃ acts as a modifier, increasing glass density. scispace.com

Modification of Borate Network Structure and Glass-Forming Ability

The introduction of dopants, particularly rare-earth oxides like lanthanum oxide (La₂O₃), into borate glass systems significantly modifies the network structure and influences the glass-forming ability. Lanthanum ions (La³⁺) typically act as network modifiers, leading to the disruption and depolymerization of the borate glass network. chalcogen.roresearchgate.net This modification process involves the breaking of B-O-B bonds, which results in the creation of non-bridging oxygens (NBOs). chalcogen.rochalcogen.ro

Spectroscopic analyses, such as Fourier Transform Infrared (FTIR) spectroscopy, reveal the structural changes. In zinc borate glasses, the addition of La₂O₃ causes a decrease in the polymerization degree of the borate network. chalcogen.ro This is evidenced by shifts in vibrational bands to lower wavenumbers. chalcogen.ro The process can involve the transformation of borate units, for instance, the conversion between three-fold coordinated [BO₃] trigonal units and four-fold coordinated [BO₄] tetrahedral units. mdpi.com In some systems, an increase in the lanthanum ion concentration leads to a decrease in the number of NBOs and [BO₃] units. chalcogen.ro The structural role of lanthanum in these glasses is often similar to its role in related crystalline borate structures. researchgate.net

These structural modifications have a direct impact on the material's thermal properties and its ability to form a stable glass. The incorporation of La₂O₃ into a zinc borate glass matrix has been shown to increase the glass transition temperature (T₉) while decreasing the crystallization temperature (T꜀). chalcogen.ro This reduction in the difference between T₉ and T꜀ (ΔT) indicates a decrease in the thermal stability of the glass against crystallization. chalcogen.ro

Table 1: Effect of La₂O₃ Concentration on Thermal Properties of (60-m)B₂O₃–40ZnO–mLa₂O₃ Glass

Sample CodeLa₂O₃ (mol%)Glass Transition Temp. (T₉)Crystallization Temp. (T꜀)Thermal Stability (ΔT = T꜀ - T₉)
ZBLa00~570°C~820°C216°C
ZBLa1515~600°C~766°C129°C

This table is generated based on data from a study on lanthanum-doped zinc borate glasses. chalcogen.ro

Co-doping Phenomena and Synergistic Effects in Lanthanum Borate Systems

Co-doping, the introduction of two or more different dopants into the lanthanum borate host matrix, is a key strategy for enhancing luminescent properties through synergistic effects. These effects primarily arise from efficient energy transfer between the co-dopants, where one ion (the sensitizer) absorbs energy and transfers it to another ion (the activator), which then emits light. mdpi.com This process can significantly improve the luminescence efficiency compared to singly doped materials. mdpi.commdpi.com

A common sensitizer (B1316253) is the cerium ion (Ce³⁺), which can effectively transfer energy to other rare-earth ions. mdpi.com For instance, in lanthanum borate co-doped with cerium and europium (Eu³⁺), the emission of Eu³⁺ is greatly enhanced due to energy transfer from Ce³⁺. mdpi.comresearchgate.net Similarly, gadolinium (Gd³⁺) can act as a sensitizing agent, improving the luminescence efficiency of Eu³⁺. mdpi.comresearchgate.net

Table 2: Examples of Co-doping Systems in Lanthanum Borate and Their Synergistic Effects

Co-dopant SystemSensitizerActivatorSynergistic Effect/MechanismResulting Luminescence
Ce³⁺, Eu³⁺Ce³⁺Eu³⁺Energy transfer from Ce³⁺ to Eu³⁺Greatly enhanced Eu³⁺ emission. mdpi.comresearchgate.net
Gd³⁺, Eu³⁺Gd³⁺Eu³⁺Sensitization of Eu³⁺ by Gd³⁺Enhanced luminescence efficiency of Eu³⁺. mdpi.comresearchgate.net
Eu³⁺, Dy³⁺-Eu³⁺, Dy³⁺Synergistic interaction and energy transferComplex spectral profile with highly efficient luminescence. mdpi.com
Tb³⁺, Eu³⁺Tb³⁺Eu³⁺Energy transfer from Tb³⁺ to Eu³⁺Emission bands corresponding to both ions are observed. mdpi.com

Development of Doped Lanthanum Borates for Specific Spectral Responses

The selection of specific rare-earth ions as dopants in lanthanum borate allows for the precise tailoring of the material's spectral properties, enabling the development of phosphors for a wide range of applications. mdpi.comresearcher.life By choosing the appropriate dopant, materials can be designed to emit light in specific regions of the electromagnetic spectrum, from ultraviolet (UV) to orange-red. researcher.lifeniscpr.res.in The host material plays a crucial role, influencing the spectroscopic properties of the dopant ions (activators). mdpi.comresearchgate.net

Different rare-earth ions produce characteristic emission colors:

Europium (Eu³⁺) is widely used as an activator to produce sharp and intense orange-red light. researcher.life In lanthanum borate (LaBO₃), Eu³⁺ doping results in strong emission peaks around 592 nm and 615 nm. mdpi.comresearcher.life These emissions correspond to the ⁵D₀→⁷Fⱼ (j=0, 1, 2, 3, 4) electronic transitions of the Eu³⁺ ion. mdpi.comresearcher.life

Dysprosium (Dy³⁺) doping can also be used, though its emission intensity in the red spectral region may be insufficient on its own. mdpi.com

Terbium (Tb³⁺) is known for its strong green emission, with a primary peak centered around 543 nm. mdpi.comresearchgate.net

Praseodymium (Pr³⁺) doping in lanthanum borate glasses can produce emissions in the yellowish-orange region of the spectrum, with the strongest emission at 485 nm upon 444 nm excitation. tandfonline.com

Cerium (Ce³⁺) doping can result in a broad UV emission band. niscpr.res.in For example, LaB₅O₉:Ce³⁺ exhibits a broad emission at 317 nm. niscpr.res.in

Ytterbium (Yb³⁺) is a key dopant for applications requiring emission in the near-infrared, such as solid-state lasers. Yb³⁺:La₂CaB₁₀O₁₉ has a strong absorption at 976 nm and an emission cross-section of 3.51×10⁻²⁰ cm². researchgate.net

Researchers have demonstrated that rare-earth-doped lanthanum borates can feature very narrow excitation and emission bandwidths, as low as 15 nm and 12 nm respectively, making them suitable for use as specialized luminescent markers. mdpi.comresearchgate.net

Table 3: Specific Spectral Responses of Various Dopants in Lanthanum Borate Hosts

Dopant IonHost MatrixExcitation Wavelength (nm)Major Emission Peak(s) (nm)Corresponding Transition(s)Emission Color
Eu³⁺LaBO₃284, 395592, 615⁵D₀→⁷Fⱼ (j=0, 1, 2, 3, 4)Orange-Red mdpi.comresearcher.life
Dy³⁺LaBO₃300-420569-- mdpi.com
Ce³⁺LaB₅O₉-317-UV niscpr.res.in
Pr³⁺La₂O₃-B₂O₃444485-Yellowish-Orange tandfonline.com
Tb³⁺La-Borate-543⁵D₄–⁷F₅Green mdpi.comresearchgate.net
Yb³⁺La₂CaB₁₀O₁₉-~976 (absorption)-Near-Infrared researchgate.net

Functional Material Research and Development of Lanthanum Iii Borates

Non-Linear Optical (NLO) Material Development

Borate (B1201080) compounds, including lanthanum(III) borates, are recognized for their potential in non-linear optical (NLO) applications, which are crucial for technologies like laser frequency conversion, optical communication, and data storage. asianpubs.org These materials often exhibit wide transparency ranges, good chemical stability, and high laser damage thresholds. niscpr.res.inasianpubs.org The search for new NLO materials, particularly for generating ultraviolet (UV) and deep-ultraviolet (DUV) coherent light, has propelled research into rare earth borates. tku.edu.twrsc.org

Second Harmonic Generation (SHG) Studies in Lanthanum(III) Borates

Second harmonic generation (SHG) is a key NLO phenomenon where two photons of a fundamental frequency are converted into a single photon of double the frequency. rsc.org Several lanthanum(III) borate compounds have demonstrated significant SHG responses.

For instance, La₂CaB₁₀O₁₉, La₉Na₃B₈O₂₇, and La₂Na₃B₃O₉ are noted for their promising NLO properties for producing SHG in the UV spectral region. tku.edu.tw The SHG effect in La₉Na₃B₈O₂₇ is approximately five times stronger than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material, while La₂Na₃B₃O₉ and La₂CaB₁₀O₁₉ exhibit SHG effects about twice as strong as KDP. tku.edu.tw These compounds have wide band gaps, with UV absorption cutoffs below 230 nm, making them suitable for applications such as 266 nm laser generation. tku.edu.tw

The introduction of lanthanum into other borate crystals has also been shown to enhance their NLO properties. For example, doping ammonium (B1175870) pentaborate with La³⁺ increases the SHG efficiency to 1.5 times that of pure potassium dihydrogen phosphate. asianpubs.org The presence of lanthanum can enhance the transparent nature of the host crystal, which is an essential property for NLO frequency conversion. asianpubs.org

Recent research has led to the design and synthesis of new rare earth borate NLO crystals containing lanthanum. A-site cation manipulation in KₓNa₃₋ₓLa₂B₃O₉ (x = 2–3) has resulted in materials with strong phase-matching SHG efficiencies, ranging from 1.3 to 3.3 times that of KDP, and short UV cutoff edges around 204–208 nm. rsc.org Another novel compound, K₁₅La₇(BO₃)₁₂, exhibits a remarkable SHG response of approximately 2.5 times that of KDP and has a short UV-cutoff edge below 190 nm. acs.org

The third-order nonlinear optical susceptibility, χ⁽³⁾, has also been investigated in lanthanide borate glasses. ysu.amresearchgate.net Lanthanum borate glasses exhibit non-resonant type NLO phenomena due to the absence of f-f electron transitions. ysu.am

Table 1: Second Harmonic Generation (SHG) Properties of Selected this compound Compounds

CompoundSHG Efficiency (relative to KDP)UV Cutoff (nm)Reference
La₉Na₃B₈O₂₇~5x<230 tku.edu.tw
La₂Na₃B₃O₉~2x<230 tku.edu.tw
La₂CaB₁₀O₁₉~2x<230 tku.edu.tw
La³⁺ doped Ammonium Pentaborate1.5x~200 asianpubs.org
KₓNa₃₋ₓLa₂B₃O₉ (x=2-3)1.3-3.3x~204-208 rsc.org
K₁₅La₇(BO₃)₁₂~2.5x<190 acs.org

Deep-Ultraviolet (DUV) Birefringent Material Research and Engineering

Birefringent materials are essential components in optical devices for modulating the polarization of light. frontiersin.org There is a significant research effort to develop new birefringent materials for the deep-ultraviolet (DUV) region (190 nm ≤ λ₀ ≤ 280 nm). researchgate.netfrontiersin.org An ideal DUV birefringent crystal should possess high transmittance in the DUV range, a large birefringence (Δn > 0.08), and a short UV cutoff edge. researchgate.net

Lanthanum(III) borates are promising candidates for DUV birefringent materials. frontiersin.org The structural organization of these compounds, particularly those with isolated BO₃ groups, is a key factor. frontiersin.org For example, the novel high-pressure, high-temperature synthesized lanthanum hydroxyborate, La₂B₂O₅(OH)₂, has been identified as a potential DUV birefringent material. frontiersin.orgresearchgate.net Its structure consists of discrete planar BO₃ groups, and it has a calculated band gap of 4.64 eV at ambient pressure, which is suitable for DUV transparency. frontiersin.orgresearchgate.net

The birefringence in borate materials is largely attributed to the anisotropy of the [BO₃]³⁻ groups. rsc.org Highly polymerized chains of these groups, such as the ¹[BO₂]∞ chains found in LiBO₂, can lead to very large birefringence. rsc.org While lanthanum borates with such chains are still being explored, the principle highlights a promising direction for engineering materials with large birefringence.

Table 2: Properties of a Potential this compound DUV Birefringent Material

CompoundCrystal SystemCalculated Band Gap (eV)Potential ApplicationReference
La₂B₂O₅(OH)₂Trigonal4.64 (at ambient pressure)DUV Birefringent Material frontiersin.orgresearchgate.net

Luminescent Material and Phosphor Development

Borate compounds are excellent hosts for luminescent materials due to their wide electronic band gap, good thermal and chemical stability, and high optical damage threshold. niscpr.res.in Lanthanum(III) borates, when doped with rare-earth ions, exhibit unique luminescent properties that are valuable for various applications. mdpi.commdpi.com

Applications in Solid-State Lighting Technologies (e.g., White-Light-Emitting Diodes)

Lanthanum borate phosphors are being developed for use in solid-state lighting, particularly in white-light-emitting diodes (WLEDs). mdpi.comacs.org By doping the lanthanum borate host with specific rare-earth ions, the emission color can be tuned.

For example, LaBO₃ doped with Europium (Eu³⁺) produces a strong red-orange emission. bas.bg The emission peaks are typically sharp and correspond to the electronic transitions within the Eu³⁺ ions. bas.bg Specifically, red emission is observed at approximately 592 nm and 615 nm, corresponding to the ⁵D₀→⁷F₁ and ⁵D₀→⁷Fj (j=0, 1, 2, 3, 4) transitions, respectively. bas.bg

Co-doping with other rare-earth ions can further enhance the luminescent properties. For instance, co-doping LaBO₃ with Dysprosium (Dy³⁺) and Eu³⁺ allows for color tunability and improved red emission through energy transfer from Dy³⁺ to Eu³⁺. mdpi.com The emission wavelength and color output of LaBO₃:Eu³⁺,Dy³⁺ can be adjusted by changing the excitation wavelength. mdpi.com

Sm³⁺-activated lanthanum calcium borate has also been investigated as a potential red phosphor for WLEDs. semanticscholar.org The development of efficient red-emitting phosphors is crucial for achieving warm-white light with high color rendering index (CRI) in WLEDs.

Fluorescent Markers and Advanced Sensing Platforms

The narrow excitation and emission bands of rare-earth-doped lanthanum borates make them suitable for use as fluorescent markers. mdpi.comresearchgate.net These markers have potential applications in areas such as anti-counterfeiting, biomedical imaging, and environmental monitoring. mdpi.comresearchgate.net

Lanthanum borates doped with ions like Eu³⁺ and Dy³⁺ can be excited by UV light, often from an LED source, and their distinct emission spectra can be detected. mdpi.commdpi.com The unique optical properties of these materials, such as stable and high-intensity luminescence, facilitate their use in advanced sensing platforms. mdpi.comdntb.gov.ua

A novel application involves the use of smartphones for the interrogation of these luminescent markers. mdpi.commdpi.com While smartphone cameras have a different spectral response compared to standard spectrometers, they offer advantages like contactless interrogation and real-time analysis, enabling the development of low-cost and portable sensing solutions. mdpi.commdpi.com The narrow excitation-emission bandwidths of rare-earth-doped lanthanum borates, as low as 15 nm for excitation and 12 nm for emission, are particularly well-suited for this type of application. mdpi.comresearchgate.net

Table 3: Luminescent Properties of Doped Lanthanum(III) Borates

MaterialDopant(s)Emission Wavelength(s) (nm)ApplicationReference
LaBO₃Eu³⁺~592, ~615Red Phosphor for WLEDs bas.bg
LaBO₃Eu³⁺, Dy³⁺591, 615, 683, 701Tunable Phosphors, Fluorescent Markers mdpi.com
LaB₅O₉Ce³⁺317 (UV)UV Phosphor niscpr.res.in
LaB₅O₉Pr³⁺-Gd³⁺, Bi³⁺-Gd³⁺310 (UVB)UVB Phosphor for Phototherapy niscpr.res.in
LaBO₃RE³⁺ (e.g., Eu, Dy)Varies with dopantFluorescent Markers for Smartphone Interrogation mdpi.comresearchgate.net

Laser Crystal Research and Engineering based on Lanthanum Borates

Lanthanum borates, including various doped and composite forms, have garnered significant interest in the field of laser technology due to their favorable physical, chemical, and optical properties. nih.gov These materials are recognized for their stable characteristics, wide bandwidth, and good light transmittance, making them suitable for various laser applications. nih.gov Research into lanthanum borate-based materials has led to the development of novel laser crystals and glass-ceramics with applications in nonlinear optics (NLO) for frequency conversion in laser systems. ijsr.net

One notable example is the lanthanum calcium borate (La₂CaB₁₀O₁₉, or LCB) crystal. acs.orgresearchgate.net LCB crystals are known to be non-hygroscopic, possess good mechanical properties, a high laser-induced damage threshold, and transparency from the ultraviolet to the infrared range, making them promising NLO crystals. researchgate.net Studies on La₂CaB₁₀O₁₉ have shown that it exhibits two-photon absorption (TPA) when induced by a UV laser field. acs.org The synthesis of related compounds, such as lanthanum strontium borate (La₂SrB₁₀O₁₉), has also been explored for its NLO properties, showing a second-harmonic generation (SHG) efficiency approximately twice that of potassium dihydrogen phosphate (KDP). ijsr.net

The development of laser-induced crystallization techniques has further expanded the potential of lanthanum borate glasses. Femtosecond lasers have been utilized for the space-selective crystallization of lanthanum borogermanate glass, forming single crystalline tracks of LaBGeO₅. researchgate.net This technique allows for the creation of micro-scale optical elements and waveguides.

Dysprosium (Dy³⁺) doped lithium lanthanum borate glasses have been investigated as a potential laser medium. scientific.net These glasses, prepared by the melt quenching technique, absorb photons in the visible and near-infrared regions and emit in the visible spectrum. scientific.net Judd-Ofelt analysis of Dy³⁺-doped glass has been used to evaluate its potential as a laser gain medium by determining parameters like the radiative transition probability and stimulated emission cross-section. scientific.net The luminescent properties of europium (Eu³⁺) and dysprosium (Dy³⁺) doped and co-doped lanthanum borates (LaBO₃) have also been studied, showing efficient energy transfer from the borate host to the rare-earth activators, which is crucial for phosphor and laser applications. mdpi.com

Radiation Shielding Material Investigations

This compound, particularly when incorporated into glass systems, is a subject of extensive research for its potential in radiation shielding applications. Its effectiveness stems from the high atomic number and density of lanthanum, which enhances the attenuation of ionizing radiation like gamma rays and neutrons. scispace.com

Borate-based glasses containing lanthanum oxide (La₂O₃) have demonstrated significant potential for gamma-ray shielding. bohrium.comchalcogen.ro The inclusion of La₂O₃ in glass matrices, such as zinc borate or lead borate, generally increases the material's density. chalcogen.ronih.govnih.gov This increase in density is a key factor in improving gamma-ray attenuation capabilities. nih.gov

Studies have consistently shown that as the concentration of La₂O₃ increases in borate glass systems, the mass attenuation coefficient (MAC) and the linear attenuation coefficient (LAC) also increase. chalcogen.ronih.govnih.govmdpi.com For example, in a study of (50 − x)B₂O₃–30PbO–20ZnO–xLa₂O₃ glass, the sample with the highest La₂O₃ content (6 wt%) exhibited the best radiation shielding properties. scispace.com Similarly, in cobalt-doped heavy metal borate glasses, the sample with 2 mol% La₂O₃ had the highest linear and mass attenuation coefficients. nih.govnih.govmdpi.com This improved attenuation is particularly pronounced at lower photon energies where the photoelectric effect is the dominant interaction mechanism. chalcogen.ro

Consequently, other shielding parameters such as the half-value layer (HVL) and tenth-value layer (TVL)—the thicknesses required to reduce the initial radiation intensity by 50% and 90%, respectively—decrease with increasing La₂O₃ content. bohrium.comnih.govnih.govmdpi.com This indicates that a thinner shield made of lanthanum-rich borate glass can provide the same level of protection as a thicker shield made of a material with lower lanthanum content. nih.govmdpi.com The effective atomic number (Zeff), another critical parameter, also increases with higher concentrations of lanthanum oxide, further confirming the enhanced shielding performance. chalcogen.ronih.govnih.govmdpi.com

Gamma-Ray Shielding Properties of La₂O₃-Doped Glasses
Glass SystemLa₂O₃ Content (mol%)Density (g/cm³)Photon Energy (MeV)Mass Attenuation Coefficient (cm²/g)Half-Value Layer (cm)
0.3CoO–(80-x)B₂O₃–19.7PbO–xLa₂O₃ mdpi.com03.110.662->2.0
23.36-<2.0
(60-m)B₂O₃–40ZnO–mLa₂O₃ chalcogen.ro03.0300.01529.518-
154.02444.323-

While lanthanum is highly effective for gamma shielding, its role in fast neutron attenuation is different. The fast neutron removal cross-section (FNRCS or ΣR) is a measure of the probability of a neutron being removed from a beam in a single collision. For borate glasses, the presence of boron is the primary contributor to neutron shielding due to its high neutron absorption cross-section. bohrium.com

Studies on various glass systems, including lead borate, zinc borate, and tellurite (B1196480) glasses, have consistently demonstrated this reinforcing effect. chalcogen.ronih.govmdpi.com The addition of La₂O₃ leads to a more compact glass structure, which in turn increases the linear attenuation coefficient. nih.gov For example, in a study on cobalt-doped heavy metal borate glasses, the sample with the highest La₂O₃ concentration (2 mol%) was identified as having superior gamma-ray shielding characteristics. nih.govnih.govmdpi.com Similarly, research on lead-zinc-borate glasses showed that increasing La₂O₃ content from 0 to 6 wt% systematically improved shielding performance against photons in the 15-300 keV energy range. scispace.com This reinforcement makes La₂O₃-doped glasses suitable candidates for applications requiring transparent, effective gamma radiation shielding, such as in medical imaging and nuclear facility viewing windows. scispace.com

Tribological Performance Enhancement through Lanthanum Borate Composites

Lanthanum borate has emerged as a promising additive for enhancing the tribological properties of lubricants. researchgate.net When formulated into nanoparticles or composites, it can significantly reduce friction and wear between moving surfaces. researchgate.netemerald.combohrium.comresearchgate.net The mechanism often involves the formation of a protective tribofilm on the rubbing surfaces. researchgate.netresearchgate.net

Research has shown that lanthanum borate nanoparticles, when dispersed in a base oil like poly-alpha-olefin (PAO) or paraffin (B1166041) oil, improve the oil's anti-wear and load-carrying capacities. researchgate.netemerald.com One study demonstrated that adding amorphous lanthanum borate nanoparticles (20–40 nm) to a base oil led to the formation of diboron (B99234) trioxide (B₂O₃) and iron boride (FeB) on the wear scar surface through tribochemical reactions, creating a protective film. researchgate.net

Core-shell composites, such as lanthanum borate-SiO₂, have also been synthesized to improve dispersibility and tribological performance. emerald.com Oleic acid-capped core-shell La-borate-SiO₂ composites with a diameter of about 20 nm, when added to PAO, significantly lowered the coefficient of friction compared to the pure base oil. emerald.comemerald.com For example, at a frequency of 20 Hz, the average friction coefficient for PAO was over 0.20, while for PAO containing the composites, it was about 0.09. emerald.com The wear rate was also reduced by approximately an order of magnitude. emerald.com

The effectiveness of lanthanum borate as a lubricant additive can depend on the polarity of the base oil. bohrium.comspringerprofessional.de Studies using different base oils like PAO, diisooctyl sebacate (B1225510) (DIOS), and rapeseed oil found that oleic acid-modified lanthanum borate nanosheets showed the best anti-wear ability in the non-polar PAO4. bohrium.comspringerprofessional.de This is attributed to the influence of the base oil's polarity on the adsorption of the nanoparticles and the subsequent composition of the tribofilm. springerprofessional.de Furthermore, doping zinc borate with lanthanum has also been shown to yield commendable tribological activity, which can be further enhanced by reinforcement with materials like vanadium selenide (B1212193) nanosheets. rsc.orgrsc.org

Tribological Performance of Lanthanum Borate Additives
Lubricant SystemTest ConditionsPerformance MetricResultReference
PAO + Core-shell La-borate-SiO₂40N, 30 min, 20HzCoefficient of Friction~0.09 emerald.com
Pure PAO40N, 30 min, 20HzCoefficient of Friction>0.20 emerald.com
PAO + Core-shell La-borate-SiO₂40N, 30 min, 20HzWear Rate1.5×10⁻⁸ mm³/Nm emerald.com
Paraffin Oil + La-doped Zinc Borate (LZB)ASTM D4172Mean Wear Scar Diameter (MWD)0.48 mm rsc.org
Paraffin Oil + Zinc Borate (ZB)ASTM D4172Mean Wear Scar Diameter (MWD)0.545 mm rsc.org

Q & A

Basic Research Questions

Q. What synthesis methods are effective for preparing lanthanum(III) borate glasses, and how do composition ratios influence glass stability?

  • Methodology : this compound glasses are typically synthesized via melt-quenching. Stable glass formation occurs between 20–28 mol% La₂O₃, with immiscibility issues below 20 mol% . Compositional tuning (e.g., B₂O₃/La₂O₃ ratios) affects thermal expansion coefficients and chemical durability. Key parameters include heating to 1300–1500°C in platinum crucibles, followed by rapid quenching to avoid crystallization .
  • Characterization : Use Raman spectroscopy to identify borate network structures (e.g., BO₃ triangles vs. BO₄ tetrahedra) and XRD for amorphous phase confirmation .

Q. How can X-ray diffraction (XRD) and Raman spectroscopy elucidate the structural properties of this compound systems?

  • XRD Application : XRD identifies crystalline phases (e.g., LaBO₃ orthoborate) and lattice parameters. For doped systems (e.g., La₀.₉₉₋ₓScₓEu₀.₀₁BO₃), scandium substitution reduces lattice volume linearly (Figure 3 in ).
  • Raman Analysis : Detects borate anion configurations (e.g., ring/chain structures). In La₂O₃-Nb₂O₅-B₂O₃ glasses, increasing Nb₂O₅ shifts Raman peaks, indicating BO₃ → BO₄ transitions .

Q. What are the key optical properties of rare-earth-doped lanthanum borate glasses, and how are they quantified?

  • Optical Parameters : UV-Vis-NIR spectroscopy measures absorption edges (e.g., ~350 nm for undoped glasses) and rare-earth ion transitions (e.g., Dy³⁺ emission at 573 nm and 485 nm) .
  • Judd-Ofelt Analysis : Quantifies radiative transition probabilities and oscillator strengths for laser medium applications. For Dy³⁺-doped lithium lanthanum borate, Ω₂ and Ω₄ parameters correlate with glass host polarizability .

Advanced Research Questions

Q. How does this compound’s role as a network modifier influence radiation shielding and optical performance in borate glasses?

  • Mechanism : La³⁺ acts as a network modifier, breaking B-O-B linkages and forming non-bridging oxygens, which sharpens absorption peaks (e.g., reduced Urbach energy) . High atomic number (Z=57) enhances gamma-ray attenuation, with mass attenuation coefficients comparable to lead-based shields .
  • Experimental Design : Compare shielding efficiency using Monte Carlo simulations (e.g., Geant4) and experimental gamma-ray transmission tests .

Q. What advanced techniques resolve contradictions in dissolution kinetics and bioactivity of lanthanum-containing borate glasses?

  • Dissolution Control : Nonlinear dissolution rates in La-doped borate glasses are mitigated by optimizing La₂O₃ content (e.g., 25–30 mol% La₂O₃ reduces ion release variability) . Use ICP-OES to monitor La³⁺ leaching in simulated body fluids.
  • Bioactivity : Assess pro-angiogenic activity via endothelial cell proliferation assays. La³⁺-modified glasses show enhanced VEGF secretion compared to pure B₂O₃-CaO systems .

Q. How does high-pressure synthesis affect the crystallographic and vibrational properties of lanthanum borate derivatives?

  • High-Pressure Synthesis : LaB₂O₄F, synthesized at 1.1 GPa/1300°C, adopts an orthorhombic Pbca structure with 9+1-coordinated La³⁺. Single-crystal XRD and DFT calculations confirm corner-sharing [BO₃]³⁻ chains .
  • Vibrational Analysis : IR/Raman spectra identify B-O-F stretching modes (800–1200 cm⁻¹). DFT-predicted phonon modes align with experimental peaks within <5% error .

Q. What methodologies address ion-exchange selectivity in flexible lanthanum borate frameworks for environmental applications?

  • Selectivity Mechanism : In NaLa(H₄L) frameworks, monovalent cations (e.g., Na⁺) are preferentially exchanged due to channel flexibility. Hydration/dehydration cycles shrink channels by 15%, rejecting divalent ions via size exclusion .
  • Validation : Use EDX and ICP-OES to quantify ion exchange capacities. Rietveld refinement tracks structural changes during hydration .

Methodological Tables

Table 1. Key Synthesis Parameters for La₂O₃-B₂O₃ Glasses

PropertyOptimal RangeCharacterization ToolReference
La₂O₃ content20–28 mol%XRD, Raman
Melting temperature1300–1500°CDSC/TGA
Dissolution rate control25–30 mol% La₂O₃ICP-OES

Table 2. Advanced Analytical Techniques for Lanthanum Borate Systems

TechniqueApplication ExampleReference
Judd-Ofelt analysisQuantifying Dy³⁺ emission probabilities
DFT simulationsPredicting LaB₂O₄F vibrational modes
Monte Carlo simulationsRadiation shielding efficiency modeling

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